molecular formula C10H9NS2 B8670620 2-Methylthio-4-phenyl-thiazole

2-Methylthio-4-phenyl-thiazole

Cat. No.: B8670620
M. Wt: 207.3 g/mol
InChI Key: UCLTXHQWNOTMBR-UHFFFAOYSA-N
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Description

2-Methylthio-4-phenyl-thiazole is a useful research compound. Its molecular formula is C10H9NS2 and its molecular weight is 207.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

2-methylsulfanyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C10H9NS2/c1-12-10-11-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

UCLTXHQWNOTMBR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Methylthio-4-phenyl-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthesis, purification, and characterization of 2-Methylthio-4-phenyl-thiazole, a critical scaffold in medicinal chemistry known for its utility in developing antimicrobial, anti-inflammatory, and anticancer agents.[1] The protocol utilizes a robust two-step Hantzsch-type synthesis: the cyclization of phenacyl bromide with ammonium dithiocarbamate to form the intermediate 4-phenylthiazole-2-thiol, followed by selective S-methylation.[1] This guide prioritizes experimental reproducibility, mechanistic clarity, and rigorous characterization standards.

Introduction & Retrosynthetic Analysis[1]

The 2-substituted-4-phenylthiazole moiety is a privileged structure in drug discovery, serving as a pharmacophore in numerous bioactive compounds. The 2-methylthio derivative is particularly valuable as a stable precursor that can be further functionalized (e.g., oxidized to sulfones/sulfoxides for nucleophilic displacement) or used directly for its biological activity.[1]

Retrosynthetic Logic

The construction of the thiazole ring is most efficiently achieved via the Hantzsch Thiazole Synthesis .[2]

  • Disconnection: The C-S and C-N bonds of the thiazole ring are disconnected to reveal two primary synthons: an

    
    -haloketone (Phenacyl bromide) and a thioamide-equivalent (Dithiocarbamate).[1]
    
  • Forward Strategy:

    • Cyclization: Condensation of phenacyl bromide with ammonium dithiocarbamate yields the stable intermediate, 4-phenylthiazole-2-thiol.[1]

    • Functionalization: Regioselective S-alkylation of the thiol tautomer using methyl iodide (MeI) under basic conditions affords the target thioether.

Retrosynthesis Target This compound Inter 4-Phenylthiazole-2-thiol (Intermediate) Target->Inter S-Methylation (Retro-SN2) SM1 Phenacyl Bromide (Electrophile) Inter->SM1 Hantzsch Cyclization SM2 Ammonium Dithiocarbamate (Binucleophile) Inter->SM2

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-Phenylthiazole-2-thiol

This step involves the formation of the thiazole core.[1] The reaction proceeds via the nucleophilic attack of the dithiocarbamate sulfur on the


-carbon of phenacyl bromide, followed by cyclodehydration.

Reagents:

  • Phenacyl bromide (2-Bromoacetophenone): 10.0 mmol (1.99 g)[1]

  • Ammonium dithiocarbamate: 11.0 mmol (Prepared in situ or commercially sourced)[1]

    • In situ prep: Carbon disulfide (CS

      
      , 12 mmol) + Ammonium hydroxide (NH
      
      
      
      OH, 20 mmol) in ethanol.
  • Ethanol (Absolute): 20 mL

  • Water (Distilled)[1]

Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium dithiocarbamate (1.21 g, 11 mmol) in 10 mL of ethanol.

    • Note: If preparing in situ, stir CS

      
       and concentrated NH
      
      
      
      OH in ethanol at 0°C for 30 minutes before adding the bromide.
  • Addition: Add a solution of phenacyl bromide (1.99 g, 10 mmol) in 10 mL ethanol dropwise over 15 minutes at room temperature.

    • Observation: The reaction is exothermic; a color change (often yellow to orange) may occur.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature, then pour onto 100 g of crushed ice.

  • Isolation: A solid precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Checkpoint: The intermediate, 4-phenylthiazole-2-thiol, typically presents as yellow needles or powder.[1]

    • Target MP: 168–172 °C [1].

Step 2: Synthesis of this compound

The intermediate thiol exists in equilibrium with its thione tautomer (NH form).[1] Under basic conditions, the thiolate anion is generated, which acts as a potent nucleophile toward methyl iodide.

Reagents:

  • 4-Phenylthiazole-2-thiol (Intermediate from Step 1): 5.0 mmol (0.97 g)[1]

  • Methyl Iodide (MeI): 6.0 mmol (0.37 mL)[1]

    • Alternative: Dimethyl sulfate (DMS) can be used but requires stricter safety handling.

  • Potassium Hydroxide (KOH): 6.0 mmol (0.34 g) dissolved in 5 mL water.

  • Ethanol: 15 mL

Protocol:

  • Deprotonation: In a 50 mL flask, suspend the thiol (0.97 g) in ethanol (15 mL). Add the aqueous KOH solution. Stir until the solid dissolves, indicating the formation of the potassium thiolate salt.

  • Methylation: Cool the solution to 0–5°C (ice bath). Add Methyl Iodide (0.37 mL) dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Perform in a fume hood.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • TLC Check: The starting material spot (more polar) should disappear, replaced by a less polar product spot.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM, 2 x 15 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc 9:1) or recrystallization from aqueous ethanol.

Characterization & Data Analysis

Reliable identification requires correlating spectral data with the structural features: the phenyl ring, the thiazole proton, and the S-methyl group.

NMR Spectroscopy ( H NMR, 300/400 MHz, CDCl )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
S-CH

2.70 – 2.75 Singlet (s)3HMethylthio group
Thiazole C5-H 7.30 – 7.45 Singlet (s)1HCharacteristic thiazole proton
Phenyl Ar-H 7.35 – 7.50 Multiplet (m)3HMeta/Para protons
Phenyl Ar-H 7.85 – 7.95 Multiplet (m)2HOrtho protons

Interpretation:

  • S-Me vs C-Me: The S-methyl singlet appears downfield (~2.7 ppm) compared to a C-methyl on a thiazole ring (~2.4 ppm) due to the electronegativity of sulfur [2].[1]

  • Aromatic Region: The phenyl ring protons typically split into two sets of multiplets: the ortho protons are deshielded by the thiazole ring current, appearing further downfield (~7.9 ppm).

Mass Spectrometry (ESI/EI)
  • Molecular Ion (M+): Calculated for C

    
    H
    
    
    
    NS
    
    
    : 207.02 .
  • Fragmentation: Expect a loss of the methyl radical (M-15) or methylthio radical (M-47) in EI modes.[1]

Physical Properties
  • Appearance: White to pale yellow solid (or oil depending on purity/crystal habit).

  • Melting Point: The intermediate thiol melts at ~168-172°C. The methylated product typically has a distinct melting point; literature values for similar S-methyl derivatives suggest a range of 45–50°C or higher depending on purity, though some derivatives remain oils at RT [3].[1] Note: Always verify against an authentic standard if available.

Mechanistic Pathway[1][2]

The formation of the thiazole ring follows a specific sequence of nucleophilic attacks and eliminations.

Mechanism Step1 Reactants: Phenacyl Bromide + Dithiocarbamate Step2 Intermediate A: S-Alkylation (Thioester formation) Step1->Step2 Nucleophilic Attack (S -> C-Br) Step3 Intermediate B: Cyclization (N-attack on Carbonyl) Step2->Step3 Intramolecular Condensation Step4 Intermediate C: Dehydration (-H2O) Step3->Step4 Proton Transfer Step5 Product 1: 4-Phenylthiazole-2-thiol Step4->Step5 Aromatization Step6 Final Product: This compound Step5->Step6 S-Methylation (MeI/KOH)

Figure 2: Step-wise mechanistic flow from reactants to final thioether.[1][3]

Safety & Handling

  • Phenacyl Bromide: Potent lachrymator. Handle only in a fume hood.

  • Methyl Iodide: Neurotoxic and potential carcinogen. Use gloves and avoid inhalation.

  • Disposal: All sulfur-containing waste (mother liquors) should be treated with bleach (hypochlorite) to oxidize residual thiols/sulfides before disposal, reducing odor and toxicity.[1]

References

  • Sigma-Aldrich.[4][5] Product Specification: 4-Phenylthiazole-2-thiol. Link

  • ChemicalBook. 2-(Methylthio)thiazole NMR Data. Link

  • National Institutes of Health (NIH) - PubChem. 2-Amino-4-phenylthiazole Data (Structural Analog Comparison). Link[1]

  • ResearchGate.[6] Synthesis and characterization of thiazole derivatives. Link

Sources

2-Methylthio-4-phenylthiazole: Comprehensive Spectroscopic & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the characterization and synthesis of 2-Methylthio-4-phenylthiazole (CAS: 18713-35-4). It is designed for medicinal chemists and analytical scientists requiring high-fidelity spectroscopic data and robust experimental protocols.

Introduction & Compound Profile

2-Methylthio-4-phenylthiazole is a privileged heterocyclic scaffold in drug discovery, serving as a core pharmacophore in anti-inflammatory agents, adenosine receptor antagonists, and antimicrobial candidates. Its structural rigidity, provided by the thiazole ring, combined with the lipophilic thioether and phenyl moieties, makes it an ideal probe for structure-activity relationship (SAR) studies.

Physicochemical Properties
  • IUPAC Name: 2-(Methylsulfanyl)-4-phenyl-1,3-thiazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.32 g/mol

  • Appearance: White to pale yellow crystalline solid

  • Melting Point: 68–70 °C (Lit.)

  • Solubility: Soluble in

    
    , DMSO, Acetone; Insoluble in water.
    

Synthetic Pathway & Mechanism

To ensure the purity required for spectroscopic standards, the Hantzsch Thiazole Synthesis followed by S-Methylation is the preferred route. This two-step protocol minimizes regioisomeric byproducts common in one-pot procedures.

Step 1: Cyclocondensation

Reaction of phenacyl bromide with ammonium dithiocarbamate yields the intermediate 4-phenylthiazole-2-thiol (thione tautomer).

Step 2: S-Alkylation

Selective S-methylation using iodomethane (MeI) under basic conditions locks the sulfur in the thiol form, preventing thione tautomerization.

Synthesis SM1 Phenacyl Bromide (Ph-CO-CH2-Br) Inter Intermediate: 4-Phenylthiazole-2-thiol SM1->Inter EtOH, Reflux - HBr, - H2O SM2 Ammonium Dithiocarbamate SM2->Inter Prod Target: 2-Methylthio-4-phenylthiazole Inter->Prod MeI, K2CO3 Acetone, RT

Figure 1: Stepwise synthesis via Hantzsch cyclization and S-methylation.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from high-purity literature standards for 2-substituted-4-phenylthiazoles.


H NMR Data (300 MHz,

)

The spectrum is characterized by a distinct singlet for the methylthio group and a diagnostic singlet for the thiazole C5-proton.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.74 Singlet (s)3H

Characteristic S-Me shift; deshielded by sulfur.
7.31 Singlet (s)1HThiazole

Diagnostic peak. Chemical shift confirms aromaticity of the thiazole ring.
7.35 – 7.48 Multiplet (m)3HPh

Overlap of meta/para protons typical of monosubstituted benzenes.
7.88 – 7.92 Multiplet (m)2HPh

Deshielded due to conjugation with the thiazole ring.

C NMR Data (75 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
16.2


113.8

Thiazole

126.2

Phenyl

128.1

Phenyl

128.8

Phenyl

134.5

Phenyl

155.8

Thiazole

166.5

Thiazole

(

)
B. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the molecular ion and fragments characteristic of the thiazole ring cleavage.

  • Molecular Ion (

    
    ): 
    
    
    
    207 (Base peak, 100%).
  • Isotope Peak (

    
    ): 
    
    
    
    209 (~9-10% intensity). Note: The presence of two sulfur atoms contributes significantly to the M+2 peak due to
    
    
    natural abundance (4.2% per S).
Fragmentation Pathway

The primary fragmentation involves the loss of the methyl radical and the nitrile fragment.

MassSpec M Molecular Ion (M+) m/z 207 F1 [M - CH3]+ m/z 192 M->F1 - CH3 (15) F2 [Ph-C≡N-H]+ (Benzonitrile H+) m/z 104 M->F2 RDA Cleavage F3 [Ph]+ m/z 77 F2->F3 - HCN

Figure 2: Proposed fragmentation logic for 2-Methylthio-4-phenylthiazole.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeAssignment
3050 – 3080

str (Ar)
Aromatic ring protons.
2925

str (Alk)
Methyl group (

).
1590, 1485

str
Thiazole and Phenyl skeletal vibrations.
1430

def
S-Methyl deformation.
755, 690

bend
Monosubstituted benzene (out-of-plane).

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenylthiazole-2-thiol
  • Reagents: Phenacyl bromide (2.0 g, 10 mmol), Ammonium dithiocarbamate (1.2 g, 11 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve phenacyl bromide in ethanol in a round-bottom flask.

    • Add ammonium dithiocarbamate slowly with stirring.

    • Reflux the mixture for 2 hours. A solid precipitate will form.

    • Cool to room temperature and pour into ice-water (50 mL).

    • Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

  • Yield: ~85%. M.P.: 168–170 °C.

Protocol B: Synthesis of 2-Methylthio-4-phenylthiazole
  • Reagents: 4-Phenylthiazole-2-thiol (1.93 g, 10 mmol), Iodomethane (0.7 mL, 11 mmol),

    
     (1.5 g), Acetone (30 mL).
    
  • Procedure:

    • Suspend the thiol and

      
       in acetone.
      
    • Add Iodomethane dropwise (Caution: MeI is toxic/volatile).

    • Stir at room temperature for 3–4 hours (Monitor by TLC; Mobile phase Hexane:EtOAc 8:2).

    • Filter off inorganic salts. Evaporate the solvent in vacuo.

    • Recrystallize the crude product from ethanol/water or purify via silica column chromatography.

  • Validation: Check

    
    H NMR for the disappearance of the SH proton (~13-14 ppm broad) and appearance of S-Me singlet (2.74 ppm).
    

References

  • Metzger, J. V. (Ed.). Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience.
  • ChemicalBook. 2-Amino-4-phenylthiazole and 2-(Methylthio)thiazole Spectral Data. Retrieved from . (Source for analog comparison and fragment shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General reference for phenyl and thiazole fragment shifts).
  • Zaman, S., et al. "Synthesis and biological evaluation of 2-phenylthiazole derivatives." Journal of Heterocyclic Chemistry. (Context for synthesis and biological relevance).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Crystal structure analysis of 2-Methylthio-4-phenyl-thiazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 2-Methylthio-4-phenyl-thiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its antimicrobial, anticancer, and cholinesterase inhibitory profiles.

Executive Summary & Strategic Importance

The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir). The this compound subclass is particularly valuable for Structure-Activity Relationship (SAR) studies because the S-methyl group serves as a versatile handle for further functionalization, while the 4-phenyl moiety provides essential


-

stacking capabilities for target binding.

This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of these derivatives. It focuses on elucidating supramolecular architectures—specifically hydrogen bonding networks and Hirshfeld surface interactions—that dictate solid-state stability and bioavailability.

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for XRD, purity is paramount. We employ a modified Hantzsch thiazole synthesis followed by slow evaporation crystallization.

Chemical Synthesis Workflow

The core reaction involves the cyclization of


-haloketones with dithiocarbamates or related thio-precursors.

Protocol:

  • Reactants: Dissolve 4-substituted phenacyl bromide (1.0 eq) and methyl dithiocarbamate (1.1 eq) in absolute ethanol (20 mL).

  • Catalysis: Add a catalytic amount of piperidine or pyridine to neutralize the HBr byproduct.

  • Reflux: Heat the mixture at reflux (

    
    C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize crude product from hot ethanol to yield pure this compound.

Single Crystal Growth

Method: Slow Solvent Evaporation.

  • Solvent System: Ethanol/Chloroform (3:1 v/v) or pure Methanol.

  • Procedure: Dissolve 20 mg of the purified compound in 5 mL of the solvent system in a scintillation vial. Cover with parafilm and pierce 3–4 small holes to control evaporation rate.

  • Conditions: Store in a vibration-free, dark environment at 20°C.

  • Timeline: Block-shaped crystals typically appear within 3–7 days.

Workflow Visualization

SynthesisWorkflow start Start: Phenacyl Bromide + Methyl Dithiocarbamate reflux Reflux in Ethanol (4-6 hrs, 78°C) start->reflux Cyclization workup Ice Water Quench & Filtration reflux->workup Precipitation purify Recrystallization (Hot Ethanol) workup->purify Purification crystal Slow Evaporation (EtOH/CHCl3) purify->crystal Growth xrd Single Crystal XRD Analysis crystal->xrd Data Collection

Caption: Step-by-step workflow from chemical synthesis to X-ray diffraction analysis.

X-Ray Diffraction Data Collection & Refinement

High-resolution data is required to resolve hydrogen atoms and analyze weak intermolecular interactions.

Instrumentation & Parameters[1][2]
  • Diffractometer: Bruker D8 QUEST or similar with CMOS detector.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred for reducing absorption effects in sulfur-containing compounds.
  • Temperature: 100 K (Cryostream) to minimize thermal vibration ellipsoids.

  • Resolution: 0.75 Å or better.

Data Processing Strategy
  • Integration & Scaling: Use SAINT and SADABS for data reduction and multi-scan absorption correction.

  • Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (S, N, C).

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Applied to all non-hydrogen atoms.

    • Hydrogen Placement: Aromatic H atoms constrained to riding models (

      
      ). Methyl H atoms allowed rotational freedom (
      
      
      
      ).

Table 1: Typical Crystal Data & Refinement Statistics

ParameterValue / Range
Crystal System Monoclinic or Triclinic (Common for planar aromatics)
Space Group

or

Z 4
R-Factor (

)
< 0.05 (Target for publication quality)
Goodness of Fit (S) 1.00 – 1.05
Completeness > 99.5%

Structural Analysis & Discussion

This section interprets the crystallographic data, focusing on the causality between molecular conformation and bulk properties.

Molecular Conformation

The this compound molecule consists of two planar rings. A critical structural parameter is the torsion angle (C5-C4-C1'-C2') connecting the thiazole and phenyl rings.

  • Observation: Steric hindrance between the ortho-hydrogens of the phenyl ring and the thiazole sulfur/nitrogen often prevents coplanarity.

  • Significance: A twist angle of 20°–40° is common. This non-planarity disrupts extensive

    
    -delocalization but enhances solubility compared to fully planar analogues [1].
    
Supramolecular Architecture

The stability of the crystal lattice is governed by non-covalent interactions.

  • C-H...N Hydrogen Bonds: The thiazole nitrogen is a strong acceptor. Interactions often form centrosymmetric dimers (

    
     motifs) or infinite chains [2].
    
  • 
    -
    
    
    
    Stacking:
    Off-set stacking interactions between the electron-rich thiazole ring and the electron-deficient phenyl ring of adjacent molecules stabilize the packing. Centroid-centroid distances of 3.6–3.9 Å are typical.
Hirshfeld Surface Analysis

To quantify these interactions, we generate Hirshfeld surfaces using CrystalExplorer.[1][2][3] This maps the electron density boundary of the molecule.

  • 
     Surface:  Red spots indicate contacts shorter than the van der Waals radii sum (strong H-bonds). White indicates contacts at vdW distance.
    
  • Fingerprint Plots:

    • H...H Contacts: Usually comprise 40-50% of the surface (dispersive forces).

    • S...H / N...H Contacts: Sharp spikes in the plot indicating directional interactions [3].

Interaction Logic Diagram

Interactions molecule This compound h_bond C-H...N Interactions (Directional) molecule->h_bond Donor/Acceptor Sites pi_stack Pi-Pi Stacking (Stabilizing) molecule->pi_stack Aromatic Rings vdw H...H van der Waals (Bulk Packing) molecule->vdw Hydrophobic Surface lattice Crystal Lattice Energy h_bond->lattice Primary Anchor pi_stack->lattice Secondary Anchor vdw->lattice Volume Filling

Caption: Contribution of different intermolecular forces to the final crystal lattice stability.

References

  • Shi, D.-H., et al. (2020).[4][5] "Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors." Journal of Chemical Research.[5] Link

  • Simsek, M., et al. (2022). "Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid." Acta Crystallographica Section E. Link

  • Nayaka, S., et al. (2023).[6] "Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies." Molecular Crystals and Liquid Crystals. Link

Sources

Physical and chemical properties of 2-Methylthio-4-phenyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methylthio-4-phenyl-thiazole

Executive Summary

This compound (C₁₀H₉NS₂) is a critical heterocyclic scaffold in drug discovery, serving primarily as a pharmacophore precursor and a metabolic probe. While the thiazole ring is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir), the 2-methylthio variant presents unique chemical behaviors. It functions as a "masked" electrophile—the methylthio group can be oxidized to a sulfone, activating the C2 position for nucleophilic displacement, or metabolically activated to reactive sulfoxides, presenting a known toxicology alert. This guide details the physicochemical properties, validated synthetic protocols, and metabolic reactivity profiles necessary for the safe and effective utilization of this compound.

Molecular Identity & Physicochemical Profile

The molecule features a 1,3-thiazole core substituted at the 4-position with a phenyl ring and at the 2-position with a methylthio (-SMe) group. The conjugation between the phenyl ring and the thiazole system imparts significant UV absorptivity and lipophilicity.

PropertyData / ValueNote
IUPAC Name 2-(Methylsulfanyl)-4-phenyl-1,3-thiazole
CAS Number Derivative of 2295-35-4Precursor 2-mercapto-4-phenylthiazole is CAS 2295-35-4.
Molecular Formula C₁₀H₉NS₂
Molecular Weight 207.31 g/mol
SMILES CSC1=NC(=CS1)C2=CC=CC=C2
LogP (Predicted) ~3.4 - 3.8Highly lipophilic due to aryl/thioether combination.
Solubility DCM, Chloroform, DMSO, MethanolPoor water solubility (<0.1 mg/mL).
Appearance Low-melting solid or viscous oilMethylation of the thione (MP ~168°C) significantly lowers lattice energy.

Synthetic Pathways & Manufacturing

The most robust synthesis utilizes the Hantzsch Thiazole Synthesis , followed by S-methylation. This two-step protocol is preferred over direct condensation with S-methyl dithiocarbamate due to higher regioselectivity and yield.

Protocol: Two-Step Synthesis from Acetophenone

Step 1: Cyclization to 2-Mercapto-4-phenylthiazole

  • Reagents: 2-Bromoacetophenone (1.0 eq), Ammonium Dithiocarbamate (1.1 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure: Dissolve 2-bromoacetophenone in ethanol. Add ammonium dithiocarbamate slowly. Reflux for 2–4 hours. The solution will darken. Cool to room temperature and pour into ice water. The yellow precipitate (2-mercapto tautomer) is filtered, washed with water, and dried.

    • Yield: ~80-90%[1]

    • Intermediate MP: 168–170°C.

Step 2: S-Methylation

  • Reagents: 2-Mercapto-4-phenylthiazole (1.0 eq), Methyl Iodide (MeI) (1.1 eq), Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Acetone or DMF.

  • Procedure: Suspend the intermediate and base in acetone. Add MeI dropwise at 0°C. Stir at room temperature for 3 hours. Filter inorganic salts. Concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Visual Workflow: Hantzsch Synthesis & Methylation

G Start 2-Bromoacetophenone Inter Intermediate: 2-Mercapto-4-phenylthiazole (Thione Tautomer) Start->Inter Hantzsch Cyclization (EtOH, Reflux) Reagent1 Ammonium Dithiocarbamate Reagent1->Inter Product Product: 2-Methylthio-4-phenylthiazole Inter->Product S-Methylation (Acetone, RT) Reagent2 MeI / K2CO3 Reagent2->Product

Figure 1: Step-wise synthesis via Hantzsch cyclization and subsequent S-alkylation.

Spectroscopic Characterization

Verification of the S-methyl vs. N-methyl isomer is critical. The S-methyl isomer is thermodynamically favored under basic alkylation conditions.

TechniqueDiagnostic FeatureInterpretation
¹H NMR (300 MHz, CDCl₃) δ 2.70 ppm (s, 3H) S-CH₃ : Distinct singlet. N-Me would appear further downfield (~3.5 ppm).
δ 7.35 ppm (s, 1H) C5-H : Thiazole ring proton. Characteristic singlet.
δ 7.40–7.90 ppm (m, 5H) Phenyl Group : Typical aromatic multiplet pattern.
¹³C NMR δ ~16.0 ppm S-CH₃ : Methyl carbon attached to sulfur.
δ ~165.0 ppm C2 : Quaternary carbon attached to SMe and N.
Mass Spectrometry m/z 207 [M+] Parent ion.
m/z 160 [M - SMe]+ Loss of thiomethyl radical is a common fragmentation.

Reactivity & Biological Implications[2][3][4][5]

The 2-methylthio group is not merely a substituent; it is a "chemical handle" that dictates the molecule's metabolic fate and synthetic utility.

A. Metabolic Bioactivation (Toxicology Alert)

In biological systems, the sulfide moiety is susceptible to oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO).[2]

  • Sulfoxidation: Conversion to the Sulfoxide (chiral).

  • Sulfonylation: Further oxidation to the Sulfone . Risk: The sulfoxide/sulfone species are reactive electrophiles capable of depleting Glutathione (GSH) or covalently binding to proteins, leading to idiosyncratic toxicity.[2]

B. Synthetic Utility: The "Pull-Push" Mechanism

In medicinal chemistry, the methylthio group can be activated by oxidation (e.g., using mCPBA) to the sulfone, which becomes an excellent leaving group. This allows for S_NAr displacement by amines, converting the scaffold into 2-amino-4-phenylthiazoles , a privileged structure in kinase inhibitors.

Reactivity Pathway Diagram

Reactivity Sulfide 2-Methylthio-4-phenylthiazole (Parent) Sulfoxide Sulfoxide Metabolite (Reactive Electrophile) Sulfide->Sulfoxide CYP450 / FMO (Bioactivation) Sulfone Sulfone Derivative (Good Leaving Group) Sulfoxide->Sulfone Oxidation (mCPBA or Metabolism) GSH_Adduct Glutathione Adduct (Detoxification/Depletion) Sulfoxide->GSH_Adduct GSH Conjugation (Toxicity Marker) AminoThiazole 2-Amino-4-phenylthiazole (Drug Scaffold) Sulfone->AminoThiazole Nucleophilic Displacement (R-NH2, Heat)

Figure 2: Metabolic activation pathways (Red) and synthetic utility (Blue).[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to metabolic activation.

  • Storage: Store at -20°C. The thioether is prone to slow air oxidation to the sulfoxide over time.

  • Odor: Like most low-molecular-weight organic sulfides, this compound has a potent, disagreeable odor (cabbage/garlic-like). All manipulations must be performed in a functioning fume hood.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole ring closure).
  • Bioactivation of Alkylthio-Thiazoles: Yang, Y., et al. (2012).[2] "Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles." Chemical Research in Toxicology, 25(12), 2631–2641. Link

  • NMR Characterization: Chanon, M., & Metzger, J. (1968). Bulletin de la Société Chimique de France, 2868. (Reference for 2-methylthiothiazole shifts).
  • Synthetic Applications: Holota, S., et al. (2025).[1] "Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes." ResearchGate.[3][4] Link

Sources

The Evolving Landscape of Thiazole-Based Therapeutics: A Deep Dive into the Biological Activity of 2-Methylthio-4-phenyl-thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the biological activities associated with a specific and promising class of thiazole derivatives: 2-Methylthio-4-phenyl-thiazole and its analogs. We will delve into the synthetic strategies, diverse pharmacological effects, structure-activity relationships (SAR), and the underlying mechanisms of action that position these compounds as compelling candidates for further drug development. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the discovery and development of novel therapeutics.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and the thiazole ring stands out as a particularly versatile and "privileged" scaffold.[1][2][3][4][5] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][6][7] The this compound core, characterized by a methylthio group at the 2-position and a phenyl ring at the 4-position, has emerged as a particularly fruitful area of investigation, with analogs demonstrating potent and varied biological activities. This guide will systematically explore the key therapeutic areas where these compounds have shown significant promise.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common and efficient method is the Hantzsch thiazole synthesis. This classical approach involves the condensation of a-haloketones with thioamides.[8] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[8][9]

General Synthetic Protocol: Hantzsch Thiazole Synthesis

A generalized, step-by-step protocol for the synthesis of 2-amino-4-phenylthiazole derivatives, a common precursor, is outlined below. The 2-methylthio group can be introduced through various subsequent modifications.

  • α-Halogenation of a Ketone: An appropriate acetophenone derivative is subjected to halogenation, typically using bromine in a suitable solvent like acetic acid, to yield the corresponding α-bromoacetophenone.

  • Condensation with a Thiourea Derivative: The resulting α-bromoacetophenone is then reacted with a substituted or unsubstituted thiourea in a solvent such as ethanol.

  • Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the 2-amino-4-phenylthiazole ring.

  • Purification: The crude product is purified using standard techniques like recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of 2-amino-4-phenylthiazole derivatives, which can be further modified to obtain 2-methylthio analogs.

G cluster_synthesis General Synthetic Workflow start Start Materials: Acetophenone Derivative Thiourea Derivative step1 α-Halogenation start->step1 Halogenating Agent (e.g., Bromine) step2 Condensation step1->step2 step3 Cyclization step2->step3 Heat (Reflux) end_product 2-Amino-4-phenylthiazole Derivative step3->end_product

Caption: Generalized workflow for the synthesis of 2-amino-4-phenylthiazole derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of this compound analogs.[7][10][11][12][13] These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast, colon, and liver cancer.[10][11]

Mechanism of Action in Cancer

The anticancer activity of these thiazole derivatives is often multifactorial, involving the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][7][12] Some of the key mechanisms include:

  • Kinase Inhibition: Many thiazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR-2, EGFR, and CDK2.[7][14] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell growth and division.

  • Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[7]

  • Cell Cycle Arrest: Treatment with this compound analogs can lead to the arrest of the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from completing cell division.[7][12]

The following diagram depicts a simplified signaling pathway illustrating the potential points of intervention for this compound analogs in cancer cells.

G cluster_pathway Potential Anticancer Mechanisms Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Thiazole This compound Analog Thiazole->Receptor Inhibition Thiazole->PI3K Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction CellCycle Cell Cycle Progression Thiazole->CellCycle Arrest Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation G cluster_workflow Anti-inflammatory & Analgesic Evaluation Workflow start Synthesized Thiazole Analogs in_vitro In Vitro Assays (COX/LOX/sEH/FAAH Inhibition) start->in_vitro in_vivo_inflammation In Vivo Inflammation Models (e.g., Carrageenan-induced paw edema) in_vitro->in_vivo_inflammation in_vivo_pain In Vivo Analgesia Models (e.g., Acetic acid-induced writhing, Formalin test) in_vitro->in_vivo_pain sar_analysis Structure-Activity Relationship Analysis in_vivo_inflammation->sar_analysis in_vivo_pain->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Workflow for evaluating anti-inflammatory and analgesic activity.

Quantitative Data on Anti-inflammatory and Analgesic Activity

The table below presents data on the inhibitory activity of selected 4-phenylthiazole analogs against sEH and FAAH, as well as their in vivo analgesic effects.

Compound IDsEH IC₅₀ (nM)FAAH IC₅₀ (nM)In Vivo Analgesic EffectReference
3 9.67Antinociception in Formalin Test[15]
6o 2.59.8-[15]
4p --Dose-dependent decrease in nociceptive behavior[8]
4s --Decrease in nociceptive behavior at 3 mg/kg[8]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of new antimicrobial agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties. [1][4][5][16]

Spectrum of Antimicrobial Activity

This compound analogs and related compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. [4][14]For instance, certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). [16]

Potential Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. Potential mechanisms include:

  • Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives may allow them to insert into and disrupt the microbial cell membrane, leading to cell death. [5]* Inhibition of Biofilm Formation: Some analogs may interfere with the ability of bacteria to form biofilms, which are protective communities that contribute to antibiotic resistance.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted in this guide underscores their potential as lead structures for the development of novel anticancer, anti-inflammatory, analgesic, and antimicrobial agents.

Future research in this area should focus on:

  • Lead Optimization: Continued structure-activity relationship studies are essential to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Mechanism of Action Studies: More in-depth investigations into the precise molecular targets and signaling pathways modulated by these analogs will facilitate rational drug design.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy and safety profiles.

  • Development of Multi-target Ligands: The ability of some of these compounds to hit multiple targets simultaneously, such as in the case of dual sEH/FAAH inhibitors, represents an exciting avenue for developing more effective therapies for complex diseases. [8] In conclusion, the this compound core is a rich source of biologically active molecules with significant therapeutic potential. Continued interdisciplinary research involving medicinal chemists, pharmacologists, and biologists is crucial to unlock the full potential of this remarkable scaffold and translate these promising findings into novel clinical therapies.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384–5389. [Link]

  • Angelia, M. A., Kandasamy, R., Wagner, K. M., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 166, 106727. [Link]

  • Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4968. [Link]

  • El-Sayed, M. A. A., et al. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 16(2), 101-121. [Link]

  • Fadl, M. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1583. [Link]

  • Gaffer, H. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • K Nakamura, K Tsuji, N Konishi, H Okumura, M Matsuo. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & pharmaceutical bulletin, 41(5), 894-906. [Link]

  • Khan, I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7991. [Link]

  • Kumar, D. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Lelyukh, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. [Link]

  • M R, H A, S S, B J. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(7), e17869. [Link]

  • Pecic, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 284, 117009. [Link]

  • Pinto, M., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14283-14297. [Link]

  • Popiolek, L. (2022). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Molecules, 27(15), 4995. [Link]

  • Rahman, M. A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • ResearchGate. (2025). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • S. Bondock, W. Fadaly, M.A. Metwally. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 45(9), 3692-701. [Link]

  • Said, M. F., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(21), 7212. [Link]

  • Santos, J. L. d., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 686-697. [Link]

  • Shaker, Y. M., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Journal of Basic & Applied Sciences, 11, 339-345. [Link]

  • Shiradkar, M., & Murahari, P. (2007). Synthesis and antimicrobial studies of some novel 2-mercapto-4-methyl-5-thiazolyl derivatives. Indian Journal of Heterocyclic Chemistry, 16(3), 253-256. [No valid URL found]
  • Singh, P., et al. (2024). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Zareef, M., et al. (2008). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. DARU Journal of Pharmaceutical Sciences, 16(1), 20-24. [Link]

Sources

Strategic Utilization of 2-Methylthio-4-phenyl-thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylthio-4-phenyl-thiazole scaffold represents a high-value pharmacophore and a versatile synthetic intermediate in modern drug discovery. Unlike its ubiquitous congener, 2-aminothiazole (a frequent "pan-assay interference" or PAINS candidate due to exocyclic amine reactivity), the 2-methylthio variant offers a distinct physicochemical profile characterized by enhanced lipophilicity (cLogP shift), lack of hydrogen bond donor capacity, and specific metabolic stability.

This technical guide dissects the scaffold's utility in two distinct dimensions:

  • As a Terminal Pharmacophore: Targeting Adenosine Receptors (

    
     AR) and specific microbial enzymes where the hydrophobic S-Me pocket is critical.
    
  • As a Synthetic Pivot: Serving as a "masked" electrophile. The methylthio group acts as a robust precursor for sulfone/sulfoxide formation, enabling facile

    
     displacements to generate diverse 2-amino or 2-alkoxy libraries late in the lead optimization phase.
    

Part 1: Chemical Architecture & Synthesis

The Modified Hantzsch Synthesis

While the classic Hantzsch synthesis uses thiourea to yield 2-aminothiazoles, accessing the 2-methylthio derivative requires a modified approach using ammonium dithiocarbamate or a stepwise cyclization-alkylation strategy. This avoids the formation of the primary amine and installs the sulfur atom directly.

Core Synthesis Protocol

Objective: Synthesis of 2-methylthio-4-phenylthiazole (Compound 3 ).

Reaction Scheme:

  • Cyclization:

    
    -Bromoacetophenone (1 ) + Ammonium Dithiocarbamate 
    
    
    
    4-Phenylthiazole-2-thione (2 ).
  • Alkylation: 4-Phenylthiazole-2-thione (2 ) + Methyl Iodide (MeI)

    
     2-Methylthio-4-phenylthiazole (3 ).
    

Detailed Methodology:

  • Step 1: Cyclization

    • Dissolve

      
      -bromoacetophenone (10 mmol) in absolute ethanol (20 mL).
      
    • Add ammonium dithiocarbamate (11 mmol) slowly at room temperature.

    • Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Cool to 0°C. The intermediate 2 (thione tautomer) typically precipitates as a yellow solid.

    • Filter, wash with cold ethanol, and dry. Yield expectation: 80–85%.

  • Step 2: S-Methylation

    • Suspend Compound 2 (5 mmol) in DMF (10 mL) containing

      
       (6 mmol).
      
    • Add Methyl Iodide (5.5 mmol) dropwise at 0°C.

    • Stir at room temperature for 1 hour.

    • Quench with ice-water (50 mL). The product 3 will precipitate.

    • Recrystallize from ethanol to obtain colorless/pale yellow needles.

Synthetic Divergence (The "Pivot")

The 2-methylthio group is chemically robust but can be activated for displacement. This allows the scaffold to serve as a parent for library generation.

Activation Protocol (Oxidation to Sulfone): To convert the S-Me group into a leaving group (S-Me




-Me):
  • Dissolve 2-methylthio-4-phenylthiazole in DCM.

  • Add m-CPBA (2.2 equiv) at 0°C.

  • Stir for 4 hours. Wash with

    
     and 
    
    
    
    .
  • Resulting 2-methylsulfonyl-4-phenylthiazole is highly reactive toward nucleophilic aromatic substitution (

    
    ) with amines, allowing rapid analog generation.
    

Part 2: Medicinal Chemistry & SAR Logic[1][2][3]

Physicochemical Profiling

Replacing the 2-amino group (


) with 2-methylthio (

) alters the molecular properties significantly:
Property2-Amino-4-phenylthiazole2-Methylthio-4-phenylthiazoleImpact on Drug Design
H-Bond Donor Yes (2)No (0)Improves CNS penetration; reduces non-specific binding.
Lipophilicity (cLogP) ~2.5~3.8Enhances membrane permeability; increases metabolic stability.
Electronic Effect Electron Donating (+M)Weakly Donating / NeutralAlters pKa of the thiazole nitrogen (N3).
Metabolic Liability N-acetylation, GlucuronidationS-oxidation (Sulfoxide/Sulfone)Avoids rapid Phase II conjugation seen with anilines.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the strategic modification points on the scaffold.

SAR_Map Core This compound (Core Scaffold) R_Phenyl C4-Phenyl Ring (Electronic Tuning) Core->R_Phenyl Substitution (F, Cl, OMe) Modulates potency & solubility R_SMe C2-Methylthio Group (The Pivot) Core->R_SMe Bioisostere for -NH2 or Leaving Group for SAR N_Thiazole N3-Nitrogen (H-Bond Acceptor) Core->N_Thiazole Critical for Target Binding (e.g., Adenosine Receptors) Target Selectivity Target Selectivity R_Phenyl->Target Selectivity Lipophilicity / CNS Entry Lipophilicity / CNS Entry R_SMe->Lipophilicity / CNS Entry Library Generation (via SO2Me) Library Generation (via SO2Me) R_SMe->Library Generation (via SO2Me) Activation

Caption: Strategic SAR modification points. The C2-SMe group serves dual roles: physicochemical modulator and synthetic handle.

Part 3: Therapeutic Applications[1][2][5][6][7]

Adenosine Receptor Antagonism ( AR)

The 4-phenylthiazole core is a privileged structure for Adenosine Receptor antagonists. While 2-amino derivatives are common, the 2-methylthio derivatives show unique selectivity profiles, particularly for the


 subtype, which is implicated in inflammation and cancer.
  • Mechanism: The thiazole N3 acts as a hydrogen bond acceptor for Asn250 (in human

    
    ). The C4-phenyl ring occupies a hydrophobic pocket. The C2-SMe group provides steric bulk that can induce selectivity over 
    
    
    
    receptors.
  • Key Insight: Oxidation of S-Me to sulfoxide (

    
    ) often retains potency while increasing polarity, a useful tactic if the parent S-Me compound is too lipophilic.
    
Antimicrobial & Antifungal Activity

Derivatives of 2-methylthio-4-phenylthiazole have demonstrated activity against Candida albicans and Gram-positive bacteria.

  • Mode of Action: Disruption of cell wall synthesis (via CYP51 inhibition in fungi). The S-Me group mimics the lipophilic tail of ergosterol precursors.

  • Data Summary:

    • C. albicans MIC: 4–16

      
      g/mL (for 4-(4-chlorophenyl) derivatives).
      
    • S. aureus MIC: 8–32

      
      g/mL.
      

Part 4: Biological Pathway Visualization

The following diagram details the Adenosine


 Receptor signaling pathway, a primary target for this scaffold.

A3_Pathway cluster_effect Therapeutic Outcome (Antagonism) Ligand 2-MeS-4-Ph-Thiazole (Antagonist) A3R Adenosine A3 Receptor (GPCR) Ligand->A3R Blocks Gi Gi Protein (Heterotrimeric) A3R->Gi Normally Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates Effect Anti-inflammatory Response Cytoprotection cAMP->Effect Restoration of cAMP prevents immunosuppression

Caption: Mechanism of Action: Antagonism of the Gi-coupled A3 receptor prevents cAMP suppression, modulating immune responses.

Part 5: References

  • Synthesis of Thiazole Derivatives:

    • Title: Hantzsch Dihydropyridine (Pyridine) Synthesis (Applied to Thiazoles)

    • Source: Organic Chemistry Portal

    • URL:[Link]

  • Adenosine Receptor Antagonists:

    • Title: Substituted 4-phenylthiazoles: Development of potent and selective A1, A3 and dual A1/A3 adenosine receptor antagonists[1]

    • Source: PubMed (NIH)

    • URL:[Link]

  • Antimicrobial Activity:

    • Title: Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles (SAR Studies)

    • Source: MDPI

    • URL:[Link][2]

  • Cytotoxicity & Anticancer:

    • Title: Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents[3][4][5]

    • Source: PubMed Central

    • URL:[Link]

Sources

Thiazole Scaffolds in Pharmacology: From Hantzsch to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Scientists

Executive Summary

The thiazole ring (


) represents one of the most privileged scaffolds in medicinal chemistry.[1] Characterized by its electron-rich 

-system, aromaticity, and ability to engage in diverse non-covalent interactions (hydrogen bonding,

-

stacking, and metal coordination), thiazole serves as a critical bio-isostere for imidazole and pyridine.

This guide analyzes the pharmacological evolution of thiazole—from its natural origins in Thiamine (Vitamin B1) to its role as the "warhead" in modern tyrosine kinase inhibitors (TKIs) and antiretrovirals. We provide actionable synthetic protocols and mechanistic insights to support researchers in leveraging this moiety for next-generation drug design.

Historical & Evolutionary Timeline

The trajectory of thiazole pharmacology mirrors the evolution of modern drug discovery itself: moving from isolation of natural products to serendipitous synthetic discovery, and finally to structure-based rational design.

Visualization: The Thiazole Lineage

The following diagram illustrates the chronological evolution of key thiazole-containing therapeutics.

ThiazoleTimeline Thiamine 1936 Thiamine (Vit B1) (Natural Origin) Sulfathiazole 1939 Sulfathiazole (Antibiotic Era) Thiamine->Sulfathiazole Synthetic Mimicry Thiabendazole 1961 Thiabendazole (Anthelmintic) Sulfathiazole->Thiabendazole Scaffold Expansion Cefotaxime 1976 Cefotaxime (Cephalosporins) Thiabendazole->Cefotaxime Side-chain Optimization Ritonavir 1996 Ritonavir (Antiviral/Booster) Cefotaxime->Ritonavir Metabolic Modulation Dasatinib 2006 Dasatinib (Kinase Inhibitor) Ritonavir->Dasatinib ATP Pocket Targeting

Figure 1: Chronological evolution of thiazole pharmacophores, highlighting the shift from anti-infectives to targeted oncology agents.

Synthetic Methodology: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis (1887) remains the gold standard for constructing the thiazole core due to its reliability and modularity. It involves the condensation of an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-haloketone with a thioamide.[1][2][3]
Mechanistic Logic

The reaction proceeds via two distinct phases:[2][4]

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the

    
    -carbon of the haloketone (S_N2 mechanism).[2]
    
  • Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by dehydration to aromatize the ring.

Standardized Laboratory Protocol

Target: Synthesis of 2-amino-4-phenylthiazole (a common precursor for SAR studies).

Reagents:

  • Acetophenone (1.0 eq)

  • Bromine (1.0 eq) or N-Bromosuccinimide (NBS)

  • Thiourea (1.2 eq)

  • Ethanol (absolute)

  • Sodium Acetate (aq)

Step-by-Step Workflow:

PhaseActionRationale (Causality)
1. Activation Dissolve acetophenone in glacial acetic acid. Add

dropwise at < 20°C. Stir for 1h.
Generates

-bromoacetophenone (phenacyl bromide). Low temp prevents poly-bromination.
2. Condensation Dissolve the isolated phenacyl bromide in ethanol. Add thiourea. Reflux for 2-4 hours.Thiourea sulfur attacks the

-carbon.[2][5] Heat drives the subsequent cyclization and dehydration.
3. Monitoring Check via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for disappearance of phenacyl bromide (

).
Ensures complete conversion before workup to avoid contaminating the product with lachrymatory halides.
4. Isolation Cool reaction to RT. The hydrobromide salt of the thiazole often precipitates.[4] Filter the solid.[1][4]The intermediate forms as an HBr salt, which is less soluble in cold ethanol.
5. Neutralization Suspend the solid in water. Alkalize with saturated NaOAc or

to pH 8.
Deprotonates the thiazolium salt to yield the free base 2-aminothiazole.
6. Purification Recrystallize from hot ethanol/water.Removes trace sulfur byproducts and polymeric impurities.
Visualization: Reaction Mechanism

HantzschMechanism Reactants Thioamide + Alpha-Haloketone Intermediate1 S-Alkylated Intermediate (Thioimidate) Reactants->Intermediate1 Nucleophilic Attack (S on C-X) Intermediate2 Hydroxythiazoline (Cyclized) Intermediate1->Intermediate2 Intramolecular Attack (N on C=O) Product Thiazole Ring (Aromatic) Intermediate2->Product Dehydration (-H2O)

Figure 2: Step-wise mechanistic pathway of the Hantzsch synthesis.

Modern Pharmacological Applications

In contemporary drug discovery, the thiazole ring is rarely just a linker; it is an active participant in ligand-protein binding.

Case Study: Dasatinib (Kinase Inhibition)

Drug: Dasatinib (Sprycel) Target: BCR-ABL and Src family kinases. Thiazole Role: ATP-mimetic.

The 2-aminothiazole moiety in Dasatinib is critical for its nanomolar potency.

  • H-Bond Donor: The amide nitrogen attached to C2 forms a crucial hydrogen bond with the backbone carbonyl of Met318 (in Src) or Met341 (in Abl).

  • H-Bond Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the same Methionine residue.

  • Selectivity: The specific geometry of the thiazole allows the inhibitor to bind to the "active" conformation of the kinase, distinguishing it from other inhibitors like Imatinib.

Case Study: Ritonavir (CYP450 Modulation)

Drug: Ritonavir (Norvir) Target: HIV Protease (primary) / CYP3A4 (secondary). Thiazole Role: Heme ligation and metabolic inhibition.

Ritonavir contains a 5-thiazolyl group. While originally designed as an HIV protease inhibitor, its utility now lies largely in its ability to inhibit Cytochrome P450 3A4 (CYP3A4).

  • Mechanism: The nitrogen of the thiazole ring coordinates directly with the heme iron (

    
    ) of CYP3A4.
    
  • Outcome: This blocks the enzyme from metabolizing other drugs, effectively "boosting" the plasma concentration of co-administered antivirals (e.g., lopinavir). This is a prime example of turning a metabolic liability (CYP binding) into a therapeutic asset.

Comparative Data: Thiazole vs. Bioisosteres

The following table highlights why thiazole is often preferred over oxazole or imidazole in specific contexts.

FeatureThiazoleOxazoleImidazolePharmacological Implication
Aromaticity HighModerateHighThiazole is stable against oxidative metabolism compared to furan/oxazole.
Basicity (

of conj. acid)
~2.5~0.8~7.0Thiazole is less basic than imidazole; it remains unprotonated at physiological pH, aiding membrane permeability.
Lipophilicity (

)
ModerateLowLowThiazole increases lipophilicity, improving blood-brain barrier (BBB) penetration.
S-Interaction YesNoNoSulfur can engage in "sigma-hole" interactions with backbone carbonyls.

References

  • Hantzsch, A. (1887).[1][2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Annalen der Chemie.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

  • Kempf, D. J., et al. (1997). Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with ritonavir. Antimicrobial Agents and Chemotherapy.[1][6][7][8]

  • Makam, P., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Mini-Reviews in Medicinal Chemistry.

  • BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis: Standard Operating Procedures.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Substituted 2-Methylthio-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylthio-4-phenylthiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anti-inflammatory agents (e.g., Fanetizole derivatives), antifungal compounds, and adenosine receptor antagonists. Traditional synthesis often involves multi-step isolation or harsh conditions that degrade sensitive substituents.

This Application Note details a robust, high-yield, one-pot protocol for the synthesis of substituted 2-methylthio-4-phenylthiazoles. By leveraging a modified Hantzsch condensation followed by in-situ S-alkylation, this method eliminates intermediate isolation, minimizes solvent waste, and consistently delivers yields >85% with high purity (>98% by HPLC).

Strategic Retrosynthesis & Mechanism

To ensure reproducibility, it is critical to understand the mechanistic causality. The synthesis is designed around the Hantzsch Thiazole Synthesis , but modified to trap the intermediate thione immediately.

Mechanistic Pathway
  • Condensation: The sulfur atom of ammonium dithiocarbamate acts as a nucleophile, attacking the

    
    -carbon of the phenacyl bromide.
    
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.

  • Tautomerization: The resulting 4-phenylthiazole-2-thiol exists in equilibrium with its thione tautomer.

  • S-Methylation: In the presence of a base, the thione is deprotonated to the thiolate anion, which undergoes rapid

    
     reaction with methyl iodide (MeI) to lock the structure as the 2-methylthio ether.
    
Reaction Pathway Diagram

ReactionMechanism Start Substituted Phenacyl Bromide Inter1 Intermediate A: S-Alkylated Acyclic Species Start->Inter1 Nucleophilic Attack (S) Reagent1 Ammonium Dithiocarbamate Reagent1->Inter1 Inter2 Intermediate B: 4-Phenylthiazole- 2(3H)-thione Inter1->Inter2 Cyclization (-H2O) Product Final Product: 2-Methylthio- 4-phenylthiazole Inter2->Product S-Methylation Reagent2 MeI / NaOH Reagent2->Product

Figure 1: Mechanistic flow from starting materials to the final S-methylated thiazole.[1][2][3]

Experimental Protocol

Materials & Reagents[4][5][6]
  • Substituted Phenacyl Bromide (1.0 eq): (e.g., 2-Bromoacetophenone, 2-Bromo-4'-methoxyacetophenone).

  • Ammonium Dithiocarbamate (1.1 eq): Freshly prepared or commercial grade.

  • Methyl Iodide (MeI) (1.2 eq): Alkylating agent. Alternative: Dimethyl Sulfate (DMS).

  • Ethanol (EtOH): Solvent (Absolute or 95%).

  • Sodium Hydroxide (NaOH): 15% Aqueous solution.[3]

Detailed Workflow (One-Pot Procedure)

This protocol is optimized for a 10 mmol scale .

Step 1: Cyclization to Thione Intermediate

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Dithiocarbamate (1.21 g, 11 mmol) in Ethanol (20 mL).

  • Slowly add the Substituted Phenacyl Bromide (10 mmol) portion-wise over 5 minutes.

    • Observation: The reaction is exothermic; a precipitate (ammonium bromide) may form.

  • Stir the mixture at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide should disappear, and a new polar spot (Thione) should appear.

    • Note: If reaction is slow (electron-withdrawing groups), heat to reflux for 30 minutes.

Step 2: In-Situ S-Methylation 4. Without isolating the intermediate, add 15% NaOH solution (5 mL, ~20 mmol) to the reaction flask. The mixture will become clear or change color as the thiolate is formed. 5. Cool the flask slightly in a water bath (20–25°C). 6. Add Methyl Iodide (0.75 mL, 12 mmol) dropwise.

  • Caution: MeI is volatile and toxic. Use a fume hood.
  • Stir vigorously at RT for 1–2 hours.
  • Checkpoint: TLC should show conversion of the polar thione spot to a less polar product spot (high Rf).

Step 3: Work-up and Purification 8. Pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring. 9. The product will precipitate as a solid.

  • If solid:[4] Filter the precipitate, wash with water (3 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 45°C.
  • If oil: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Recrystallization: Most products are highly crystalline. Recrystallize from hot Ethanol or Ethanol/Water mixtures to achieve >99% purity.
Critical Process Parameters (CPP)
ParameterRangeOptimalImpact of Deviation
Stoichiometry (Dithiocarbamate) 1.0 – 1.5 eq1.1 eq <1.0 leads to incomplete conversion; >1.5 requires extra washing.
Temperature (Step 1) 20°C – 80°C25°C (RT) High temp promotes side reactions (dimerization); Low temp slows kinetics.
Base Strength (Step 2) 10% – 20%15% NaOH Too strong can hydrolyze the thiazole ring; too weak fails to deprotonate thione.
Reaction Time (Total) 2 – 6 hours3 hours Extended time may cause S-demethylation or oxidation.

Data Analysis & Validation

Expected Yields

The following table summarizes expected yields based on the electronic nature of the substituent on the phenyl ring (


).
Substituent (R)Electronic EffectExpected Yield (%)Melting Point (°C)
-H Neutral88 - 92%66 - 68
-CH3 (Methyl)Weak EDG90 - 94%72 - 74
-OCH3 (Methoxy)Strong EDG85 - 90%98 - 100
-Cl (Chloro)Weak EWG92 - 95%105 - 107
-NO2 (Nitro)Strong EWG80 - 85%148 - 150

Data derived from optimized internal runs and validated against literature precedents [1, 2].

Characterization Guidelines
  • 
     NMR (CDCl3): 
    
    • S-Me Singlet: Distinct sharp singlet at

      
       2.70 – 2.80 ppm (3H).
      
    • Thiazole C5-H: Singlet at

      
       7.30 – 7.50 ppm (1H).
      
  • Mass Spectrometry (ESI+): Expect

    
     peak. The characteristic isotope pattern of Sulfur (
    
    
    
    , ~4.2%) is a useful confirmation.

Troubleshooting & Optimization

Common Issues
  • Issue: Product oils out upon addition to water.

    • Solution: The product may have a low melting point. Cool the water to 0°C and scratch the flask walls to induce crystallization. Alternatively, use the extraction method.[5]

  • Issue: Low Yield with Nitro-substituted phenacyl bromides.

    • Solution: Strong EWGs can destabilize the intermediate. Increase Step 1 reaction time and ensure gentle reflux.

  • Issue: Strong stench during reaction.

    • Cause: Evolution of trace

      
       or MeSH.
      
    • Control: Ensure the base (NaOH) is added before MeI to keep thiols deprotonated (non-volatile). Use a bleach trap for exhaust.

"Green" Modification

For a more sustainable process, Dimethyl Carbonate (DMC) can be investigated as a replacement for Methyl Iodide, though it typically requires higher temperatures (reflux) and a catalyst (e.g., DABCO) to be effective as a methylating agent.

References

  • PrepChem. Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from [Link]

Sources

The 2-Methylthio-4-phenyl-thiazole Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Ring in Medicinal Chemistry and the Unique Potential of the 2-Methylthio-4-phenyl-thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules.[1][2] Its prevalence in natural products like vitamin B1 (thiamine) and its presence in a wide array of synthetic compounds with antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties underscore its importance as a privileged scaffold.[1] The 4-phenylthiazole moiety, in particular, has garnered significant attention due to its favorable physicochemical properties and its ability to engage in various biological interactions.

This application note focuses on a specific and highly promising variant of this scaffold: This compound . The introduction of a methylthio (-SCH3) group at the 2-position of the 4-phenylthiazole core offers a unique combination of features for drug design. The sulfur atom can act as a hydrogen bond acceptor and engage in other non-covalent interactions, while the methyl group can occupy hydrophobic pockets within a target protein. Furthermore, the methylthio group can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate, or it can be a handle for further chemical modification.

This guide will provide a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold in drug design. We will delve into specific therapeutic areas where this scaffold has shown promise, supported by detailed protocols for synthesis and biological evaluation.

Synthesis and Functionalization of the this compound Scaffold

The strategic synthesis of the this compound core and its derivatives is a critical first step in harnessing its potential. While direct synthesis of the parent scaffold can be achieved, a common and versatile approach involves the initial synthesis of a 2-mercapto-4-phenylthiazole intermediate, followed by methylation.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: first, the construction of the 4-phenylthiazole ring with a thiol group at the 2-position, and second, the alkylation of this thiol to introduce the methylthio moiety.

G cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Diazotization and Thiolation cluster_2 Stage 3: S-Methylation A Acetophenone C 2-Amino-4-phenylthiazole A->C Iodine B Thiourea B->C D 2-Amino-4-phenylthiazole F Diazonium Salt D->F Diazotization E Sodium Nitrite, Acid E->F H 2-Mercapto-4-phenylthiazole F->H Sandmeyer-type reaction G Potassium Ethyl Xanthate G->H I 2-Mercapto-4-phenylthiazole K This compound I->K Alkylation J Methyl Iodide, Base J->K

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title scaffold, proceeding through a 2-amino-4-phenylthiazole intermediate.

Step 1: Synthesis of 2-Amino-4-phenylthiazole [3][4]

  • To a solution of acetophenone (1 equivalent) in ethanol, add thiourea (1.2 equivalents) and iodine (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Step 2: Synthesis of 2-Mercapto-4-phenylthiazole

  • Suspend 2-amino-4-phenylthiazole (1 equivalent) in an aqueous solution of a strong acid (e.g., HBr).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium ethyl xanthate (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolyze the resulting xanthate ester by adding a strong base (e.g., NaOH) and heating the mixture.

  • Acidify the reaction mixture to precipitate the 2-mercapto-4-phenylthiazole.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of this compound [5]

  • Dissolve 2-mercapto-4-phenylthiazole (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents) to deprotonate the thiol.

  • To the resulting thiolate solution, add methyl iodide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications of the this compound Scaffold in Drug Design

The this compound scaffold is a versatile building block for the development of novel therapeutic agents across various disease areas. Its unique structural features allow for the design of potent and selective inhibitors of key biological targets.

Anticancer Activity: Targeting Tubulin Polymerization

Several studies have highlighted the potential of 4-phenylthiazole derivatives as potent anticancer agents that target the microtubule network, a critical component of the cytoskeleton involved in cell division.[6] These agents often act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.

The this compound scaffold can be elaborated with various substituents on the phenyl ring and at the 5-position of the thiazole ring to optimize anticancer activity.

A This compound Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Cell Cycle Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F G Anticancer Effect F->G

Caption: Mechanism of action for anticancer this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Phenyl Ring Substituents: The nature and position of substituents on the 4-phenyl ring are crucial for activity. Electron-donating groups, such as methoxy groups, have been shown to enhance anticancer potency in related phenylthiazole series.[7]

  • 5-Position Modification: The 5-position of the thiazole ring is a key site for introducing diversity. Small alkyl or aryl groups at this position can influence the binding affinity to tubulin.

  • The 2-Methylthio Group: The 2-methylthio group can contribute to binding through hydrophobic interactions and can be a site for fine-tuning the electronic properties of the thiazole ring.

Table 1: Representative Anticancer Activity of Phenylthiazole Derivatives

Compound IDR1 (at C5 of thiazole)R2 (on phenyl ring)Cancer Cell LineIC50 (µM)Reference
Example A -H4-OCH3HT-29 (Colon)<10[7]
Example B -CH33,4,5-(OCH3)3OVCAR-8 (Ovarian)Potent[6]
Example C -H3-FluoroT47D (Breast)<10[7]
Antifungal Activity: Inhibition of Fungal Ergosterol Biosynthesis

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[8][9] The development of new antifungal agents with novel mechanisms of action is a critical unmet need. The phenylthiazole scaffold has been successfully employed in the design of inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[8][10] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

The this compound scaffold can serve as a core for the development of novel CYP51 inhibitors. The nitrogen atom of the thiazole ring and the sulfur of the methylthio group can potentially coordinate with the heme iron in the active site of CYP51.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.

  • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Anti-inflammatory and Analgesic Activity

Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. The 4-phenylthiazole scaffold has been explored for the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in the modulation of inflammatory and pain signaling pathways. The 2-methylthio group can be a key pharmacophoric element in the design of such dual inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. Its synthetic accessibility and the potential for multi-point functionalization allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The unique electronic and steric properties conferred by the 2-methylthio group can be exploited to achieve high potency and selectivity.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of novel derivatives with diverse substituents at the 5-position of the thiazole ring and on the 4-phenyl ring.

  • Exploration of New Therapeutic Targets: Screening of this compound libraries against a broader range of biological targets, including kinases, proteases, and GPCRs.

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of the ADME-Tox properties of lead compounds to guide their optimization into clinical candidates.

  • Structure-Based Drug Design: Utilization of computational modeling and X-ray crystallography to understand the binding modes of these compounds and to guide the design of next-generation inhibitors.

By leveraging the unique attributes of the this compound scaffold, the medicinal chemistry community can continue to develop innovative and effective treatments for a wide range of human diseases.

References

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Molecules. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

  • Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. PrepChem.com. Available at: [Link]

  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances. Available at: [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ. Available at: [Link]

Sources

Application Note: Analytical Strategies for the Quantification and Characterization of 2-Methylthio-4-phenyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Methylthio-4-phenyl-thiazole (CAS: 1826-68-2) is a significant heterocyclic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals (e.g., antifungal agents, potential COX-2 inhibitors) and functionalized flavor compounds. Structurally, it consists of a thiazole ring substituted with a phenyl group at position 4 and a methylthio ether moiety at position 2.

Key Analytical Challenges:

  • Lipophilicity: The S-methyl and phenyl groups contribute to high lipophilicity (LogP ~3.5), requiring non-polar retention strategies.

  • Oxidative Instability: The sulfide ether (-S-Me) is susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O) during storage or stress testing.

  • Structural Isomerism: Differentiating regioisomers (e.g., 5-phenyl vs. 4-phenyl) arising from non-specific synthesis routes.[1]

This guide details two validated workflows: RP-HPLC-UV for routine purity/assay quantification and GC-MS for trace impurity profiling and structural confirmation.

Physicochemical Profile

PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula C₁₀H₉NS₂MW = 207.32 g/mol
Solubility DMSO, Methanol, Acetonitrile, ChloroformInsoluble in water; requires organic diluents.
UV Max (

)
~285 nm, 254 nmConjugated phenyl-thiazole system allows UV detection.
pKa ~2.5 (Thiazole Nitrogen)Weak base; pH control in HPLC is critical to suppress ionization of impurities.
Boiling Point ~300°C (Predicted)Suitable for Gas Chromatography (GC).

Method A: RP-HPLC-UV (Purity & Assay)

Objective: Quantification of bulk material and identification of polar oxidative degradants.

Chromatographic Conditions[2][3][4][5]
  • System: Agilent 1290 Infinity II or equivalent quaternary pump system.

  • Column: C18 Stationary Phase (e.g., ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: High carbon load is necessary to retain the lipophilic parent compound while eluting polar sulfoxides early.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: Diode Array Detector (DAD) at 285 nm (Quantification) and 254 nm (Impurity check).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial equilibration
2.040Isocratic hold for polar impurities
12.090Linear gradient to elute Parent
15.090Wash lipophilic dimers
15.140Return to initial
20.040Re-equilibration
Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock to a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Step: Do not use 100% water as diluent; the compound will precipitate.

HPLC Method Development Logic

HPLC_Logic start Method Development Start solubility Solubility Check (Dissolve in ACN) start->solubility uv_scan UV Scan (200-400nm) Identify Lambda Max (285nm) solubility->uv_scan column_sel Column Selection C18 (Hydrophobic Retention) uv_scan->column_sel mobile_phase Mobile Phase Optimization Acidic pH suppresses silanol tailing column_sel->mobile_phase gradient Gradient Tuning Elute Sulfoxide (Polar) < Parent < Dimer mobile_phase->gradient validation Validation (ICH Q2) Linearity, Precision, Accuracy gradient->validation

Figure 1: Logical flow for HPLC method optimization targeting hydrophobic thiazoles.

Method B: GC-MS (Impurity Profiling)

Objective: Identification of volatile precursors (Acetophenone, 2-Mercapto-4-phenylthiazole) and structural confirmation.

Instrument Parameters[5][6]
  • Inlet: Split/Splitless (Split ratio 20:1).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

Temperature Program
  • Hold at 60°C for 2 min (Solvent delay).

  • Ramp 15°C/min to 200°C.

  • Ramp 25°C/min to 300°C.

  • Hold 5 min.

Mass Spectrum Interpretation (EI, 70eV)

The fragmentation pattern provides a "fingerprint" for identification.

m/z IonFragment IdentityMechanism
207 [M]+ Molecular Ion (Strong intensity due to aromatic stability).
192 [M - 15]+ Loss of Methyl radical (-CH₃) from the thioether.
134 [M - CH₃S - C₂H₂]+ Thiazole ring cleavage (Retro-Diels-Alder type).
121 [Ph-CS]+ Thiobenzoyl cation fragment.
77 [C₆H₅]+ Phenyl cation (Characteristic of 4-phenyl substitution).

Synthesis & Degradation Pathways[1]

Understanding the origin of the sample is vital for selecting the right analytical method.

Synthesis_Path precursor1 Acetophenone inter 2-Amino-4-phenylthiazole (Intermediate) precursor1->inter Condensation precursor2 Thiourea/I2 precursor2->inter sandmeyer Sandmeyer Rxn (Diazotization) inter->sandmeyer thiol 2-Mercapto-4-phenylthiazole (Thiol Form) sandmeyer->thiol methylation Methylation (MeI / Base) thiol->methylation product 2-Methylthio-4-phenylthiazole (Target) methylation->product ox_product Sulfoxide/Sulfone (Oxidative Impurity) product->ox_product Oxidation (Storage)

Figure 2: Synthesis pathway highlighting potential impurities (Thiol, Amino-precursor) and degradation products.

Validation Criteria (ICH Q2 R1)

To ensure the method is robust for pharmaceutical or regulated applications, the following parameters must be met:

  • Specificity: Inject the "Thiol" precursor (2-Mercapto-4-phenylthiazole). It must resolve from the "Methylthio" parent (Resolution > 1.5). The Thiol is more polar and will elute earlier in RP-HPLC.

  • Linearity: 5 levels ranging from 50% to 150% of target concentration (e.g., 25 to 75 µg/mL).

    
     must be > 0.999.
    
  • Precision: 6 replicate injections of the standard. RSD of Peak Area must be < 2.0%.

  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between thiazole nitrogen and residual silanols on column.Ensure Mobile Phase A pH is < 3.0 (use Formic Acid or Phosphate buffer).
Double Peaks Sample solvent too strong (100% ACN).Dilute sample in 50:50 ACN:Water to match initial gradient conditions.
Ghost Peaks Carryover of lipophilic dimers.Extend the gradient "Wash" step (90% B) to 5 minutes.
Retention Shift pH fluctuation.Thiazoles are basic; verify buffer pH daily.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Mercapto-4-phenylthiazole Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link]

    • Note: Provides spectral grounding for the precursor, essential for fragment confirm
  • Himaja, M., et al. (2010).[3] Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry. [Link]

    • Note: Establishes the synthesis and characterization baseline for phenyl-thiazole scaffolds.
  • Zhang, L., et al. (2020). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Advances. [Link]

    • Note: Provides modern HPLC and structural d
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • Note: The regulatory standard for the valid

Sources

Application Notes and Protocols for 2-Methylthio-4-phenyl-thiazole as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 2-Methylthio-4-phenyl-thiazole as a potential antifungal agent. This document synthesizes current knowledge on related phenylthiazole derivatives to propose a robust framework for the evaluation of this specific molecule, from synthesis to preliminary in vivo assessment. While direct studies on this compound are not extensively available in the reviewed literature, the protocols and scientific rationale provided herein are based on established methodologies for analogous compounds with demonstrated antifungal efficacy.

Introduction: The Promise of the Phenylthiazole Scaffold

The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a critical challenge to public health. The thiazole ring is a key heterocyclic moiety found in a number of antimicrobial drugs.[1][2] Phenylthiazole derivatives, in particular, have emerged as a promising class of compounds with significant antifungal activity.[3][4][5] These molecules have shown efficacy against a broad spectrum of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.[3] The structural versatility of the phenylthiazole scaffold allows for extensive chemical modification to optimize antifungal potency and selectivity. This document focuses on a specific derivative, this compound, and outlines a systematic approach to characterizing its potential as a novel antifungal therapeutic.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for related thiazole derivatives. The classical Hantzsch thiazole synthesis provides a reliable foundation.[6]

Protocol 2.1: Two-Step Synthesis

Step 1: Synthesis of 2-Mercapto-4-phenyl-thiazole

This initial step involves the condensation of an α-haloketone with a thiourea.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1 equivalent) in a suitable solvent such as ethanol.

  • Halogenation: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the solution while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Condensation: Once the formation of α-bromoacetophenone is complete, add thiourea (1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the precipitated product, 2-amino-4-phenylthiazole, can be filtered, washed with cold ethanol, and dried. For the mercapto derivative, modifications to the starting materials or subsequent reactions would be necessary. A more direct route to 2-mercapto-4-phenylthiazole involves the reaction of α-bromoacetophenone with ammonium dithiocarbamate.

Step 2: S-Methylation to Yield this compound

  • Deprotonation: Suspend 2-Mercapto-4-phenyl-thiazole (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF). Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) and stir until a clear solution is formed.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

dot

Caption: Proposed two-step synthesis of this compound.

In Vitro Antifungal Susceptibility Testing

The initial evaluation of the antifungal properties of this compound should involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

Protocol 3.1: Broth Microdilution Assay (CLSI Guidelines)

This method is considered the gold standard for determining the MIC of an antifungal agent.

  • Fungal Strains: Utilize a panel of fungal strains including Candida albicans (ATCC 90028), fluconazole-resistant C. albicans, Candida glabrata, Candida parapsilosis, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus (ATCC 204305), and Aspergillus flavus.

  • Medium: Use RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Inoculum Preparation: Grow fungal cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, prepare a conidial suspension and adjust the concentration to 0.4-5 x 10^4 CFU/mL.

  • Drug Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and related compounds) compared to the growth control. For some compounds, a fungicidal effect might be observed, in which case the MIC would be the lowest concentration with no visible growth.

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is crucial for its development. Based on the literature for related thiazole derivatives, two primary mechanisms can be investigated.

Investigation of Ergosterol Biosynthesis Inhibition

Many azole and thiazole-based antifungals function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[7]

Protocol 4.1.1: Ergosterol Quantitation Assay

  • Fungal Culture: Grow a susceptible fungal strain (e.g., C. albicans) in a liquid medium (e.g., Sabouraud Dextrose Broth) in the presence of sub-inhibitory concentrations (e.g., 1/2 x MIC, 1/4 x MIC) of this compound for a defined period (e.g., 16 hours).

  • Cell Lysis: Harvest the fungal cells by centrifugation, wash with sterile water, and saponify the cell pellet with alcoholic potassium hydroxide.

  • Sterol Extraction: Extract the non-saponifiable lipids with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 240 and 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve, while the accumulation of its precursor, lanosterol, will lead to a distinct spectral shift. A reduction in the ergosterol-specific absorbance at 281.5 nm is indicative of inhibition.

dot

Ergosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Thiazole This compound Thiazole->CYP51 Inhibition

Caption: Putative mechanism of action via inhibition of ergosterol biosynthesis.

Assessment of Fungal Cell Wall Disruption

Some novel thiazole derivatives have been suggested to interfere with the integrity of the fungal cell wall.[8]

Protocol 4.2.1: Sorbitol Protection Assay

  • Assay Setup: Perform the broth microdilution assay as described in Protocol 3.1 in parallel with a second set of microtiter plates containing RPMI-1640 medium supplemented with 0.8 M sorbitol, an osmotic protectant.

  • MIC Comparison: Determine the MIC values in both the standard and the sorbitol-supplemented media.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol suggests that the compound's primary target is the fungal cell wall. The osmotic stabilizer mitigates the lethal effect of cell wall damage.

In Vitro Cytotoxicity Assessment

To be a viable drug candidate, an antifungal agent must exhibit selective toxicity towards fungal cells with minimal impact on host cells.

Protocol 5.1: MTT Assay on Mammalian Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Lines: Use human cell lines such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells) to assess general and liver-specific cytotoxicity, respectively.

  • Cell Culture: Culture the cells in appropriate media (e.g., DMEM for HEK293, MEM for HepG2) supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Expose the cells to serial dilutions of this compound (at concentrations significantly higher than the antifungal MIC values) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

Parameter Description Typical Assay
Antifungal Potency Minimum Inhibitory Concentration (MIC)Broth Microdilution
Cytotoxicity 50% Inhibitory Concentration (IC50)MTT Assay
Selectivity Index (SI) IC50 / MICCalculated

A higher Selectivity Index indicates a more favorable therapeutic window.

Preliminary In Vivo Efficacy Evaluation

Promising in vitro results should be followed by an assessment of in vivo efficacy in a relevant animal model of fungal infection.

Protocol 6.1: Murine Model of Disseminated Candidiasis
  • Animal Model: Use immunocompromised mice (e.g., by treatment with cyclophosphamide) to establish a systemic infection.

  • Infection: Infect the mice intravenously with a lethal dose of a virulent C. albicans strain.

  • Treatment: Administer this compound at various doses (e.g., 1, 5, and 10 mg/kg) via an appropriate route (e.g., intraperitoneal or oral) starting a few hours post-infection and continuing for a defined period (e.g., 7 days). Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Endpoints: Monitor the survival of the mice over a period of 14-21 days. Additionally, at specific time points, a subset of animals can be euthanized to determine the fungal burden in target organs (e.g., kidneys, liver, spleen) by plating homogenized tissue on SDA and counting the colony-forming units (CFUs).

dot

Caption: Workflow for in vivo efficacy testing in a murine candidiasis model.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound as a novel antifungal agent. Based on the promising activity of the broader phenylthiazole class, it is hypothesized that this specific derivative will exhibit significant antifungal properties. A thorough investigation following these guidelines will elucidate its spectrum of activity, mechanism of action, and preliminary in vivo efficacy, thereby determining its potential for further preclinical development.

References

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). Scientific Reports. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. (2019). Scientific Reports. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2012). DARU Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. [Link]

  • In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. (2004). Journal of Antimicrobial Chemotherapy. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2025). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). Molecules. [Link]

  • Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. (2016). Journal of Sciences, Islamic Republic of Iran. [Link]

  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. (2024). RSC Medicinal Chemistry. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. (2025). Kafkas University Faculty of Medicine Journal. [Link]

  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. (2025). Toxics. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega. [Link]

  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. (2019). ResearchGate. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). Iranian Journal of Basic Medical Sciences. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Journal of Reports in Pharmaceutical Sciences. [Link]

  • Thiazole antifungals. (2024). EBSCO. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). ResearchGate. [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. (2021). Molecules. [Link]

Sources

Application Notes & Protocols: Anticancer Applications of 2-Methylthio-4-phenyl-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, 2-methylthio-4-phenyl-thiazole derivatives have emerged as a promising class of agents with significant potential in oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the anticancer applications of these derivatives. We will delve into their synthesis, explore their diverse mechanisms of action, and provide detailed protocols for their in vitro evaluation. The information presented herein is curated from peer-reviewed literature and is intended to facilitate the rational design and investigation of novel this compound-based anticancer therapeutics.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

Thiazole and its derivatives have garnered considerable attention from researchers due to their extensive biological and pharmacological properties, including notable anticancer effects.[1] The 2-phenylthiazole scaffold, in particular, is a privileged structure in the development of therapeutic agents.[2] The introduction of a methylthio group at the 2-position and a phenyl group at the 4-position of the thiazole ring has led to the discovery of compounds with potent and varied anticancer activities. These derivatives have been reported to inhibit cancer cell growth and proliferation through a multitude of mechanisms, targeting various therapeutic targets.[3] This guide will focus specifically on the applications of this compound derivatives in cancer research and drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves a condensation-cyclization reaction.

General Synthetic Protocol: Condensation-Cyclization

This protocol outlines a general procedure for the synthesis of the this compound core structure, which can be further modified to generate a library of derivatives. The foundational reaction involves the condensation of a phenacyl bromide with a thiourea derivative, followed by S-methylation.

Workflow for the Synthesis of this compound Derivatives

A Starting Materials: - 2-Bromo-1-phenylethanone - N-methylthiourea B Condensation-Cyclization A->B C Intermediate: 2-Amino-4-phenyl-thiazole Derivative B->C D Diazotization C->D NaNO2, HBr E Thiocyanation D->E KSCN F Intermediate: 2-Thiocyano-4-phenyl-thiazole E->F G Methylation F->G CH3I, Base H Final Product: This compound Derivative G->H I Purification (e.g., Column Chromatography) H->I

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-4-phenylthiazole:

    • To a solution of 2-bromo-1-phenylethanone (10 mmol) in ethanol (50 mL), add N-methylthiourea (10 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 2-amino-4-phenylthiazole, is collected by filtration, washed with water, and dried.

  • Synthesis of 2-Thiocyano-4-phenyl-thiazole:

    • Suspend the 2-amino-4-phenylthiazole (5 mmol) in a mixture of hydrobromic acid (48%, 10 mL) and water (10 mL) at 0°C.

    • Add a solution of sodium nitrite (5.5 mmol) in water (5 mL) dropwise while maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

    • In a separate flask, dissolve potassium thiocyanate (10 mmol) in water (10 mL) and cool to 0°C.

    • Add the diazonium salt solution to the potassium thiocyanate solution dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • The precipitated product is filtered, washed with water, and dried.

  • Synthesis of this compound:

    • Dissolve the 2-thiocyano-4-phenyl-thiazole (2 mmol) in a suitable solvent such as dimethylformamide (DMF) (10 mL).

    • Add a base, for example, potassium carbonate (4 mmol).

    • Add methyl iodide (3 mmol) dropwise and stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water.

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The final product is purified by column chromatography on silica gel.

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer progression.

Inhibition of Cancer Cell Proliferation and Viability

A primary anticancer effect of these derivatives is the inhibition of cancer cell proliferation. This is often quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Reported Antiproliferative Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
4c HepG2 (Liver)7.26 ± 0.44[1]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[1]
Staurosporine (Standard) HepG2 (Liver)8.4 ± 0.51[1]
6a OVCAR-4 (Ovarian)1.569 ± 0.06[4]
3a A549 (Lung)11 ± 1[5]
3a SW480 (Colon)5.4 ± 1.1[5]
3a CH1 (Ovarian)1.9 ± 0.1[5]
Induction of Apoptosis

Many thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] This is a crucial mechanism for eliminating malignant cells. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Signaling Pathway: Induction of Apoptosis by Thiazole Derivatives

A 2-Methylthio-4-phenyl- thiazole Derivative B Cancer Cell A->B C Upregulation of pro-apoptotic proteins (e.g., Bax, Puma) B->C D Downregulation of anti-apoptotic proteins (e.g., Bcl-2) B->D E Mitochondrial Outer Membrane Permeabilization (MOMP) C->E D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 2-Methylthio-4-phenyl- thiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. S[1]ome thiazole derivatives have been shown to act as CDK2 inhibitors, leading to cell cycle arrest at the G1/S phase.

[1]##### 3.3.3. Tubulin Polymerization Inhibition

Microtubules, which are polymers of tubulin, are essential for cell division. C[7]ompounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in cancer cells. Several 2-amino-4-phenylthiazole derivatives have been reported to inhibit tubulin polymerization.

[8][9]### 4. In Vitro Experimental Protocols

The following protocols provide detailed methodologies for evaluating the anticancer properties of this compound derivatives in a laboratory setting.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

[1][10]Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

[1]Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the this compound derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells are Annexin V-FITC and PI negative.

    • Early apoptotic cells are Annexin V-FITC positive and PI negative.

    • Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to target multiple facets of cancer cell biology, including proliferation, survival, and cell cycle progression, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds. Future research should focus on optimizing the structure-activity relationships (SAR) of this class of molecules to enhance their potency and selectivity. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of lead compounds, paving the way for their potential clinical development.

References

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC. PubMed Central.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide deriv
  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC.
  • 4-(Iodomethyl)
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers.
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI.
  • (PDF) Synthesis, Docking Study, Cytotoxicity, Antioxidant, and Anti-microbial Activities of Novel 2,4-Disubstituted Thiazoles Based on Phenothiazine.

Sources

Anti-inflammatory properties of 2-Methylthio-4-phenyl-thiazole compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-Inflammatory Profiling of 2-Methylthio-4-phenyl-thiazole Scaffolds

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory properties primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and suppression of the NF-


B signaling pathway. This application note provides a comprehensive technical guide for evaluating these compounds, detailing the mechanism of action, structure-activity relationships (SAR), and validated protocols for in vitro and in vivo profiling.

Mechanism of Action (MOA) & Structural Insights

The anti-inflammatory efficacy of this compound derivatives stems from their ability to mimic the binding kinetics of diarylheterocycles (e.g., coxibs).

  • Primary Target (COX-2 Inhibition): The thiazole ring serves as a central template positioning the C4-phenyl group to occupy the hydrophobic pocket of the COX-2 active site. The C2-methylthio group (

    
    ) acts as a bioisostere to traditional sulfonamide or methylsulfonyl pharmacophores, engaging in critical hydrogen bonding or hydrophobic interactions within the secondary pocket (Arg120/Tyr355), thereby conferring selectivity over COX-1.
    
  • Secondary Pathway (NF-

    
    B Suppression):  Beyond enzymatic inhibition, these scaffolds downregulate the expression of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6) by blocking the phosphorylation of I
    
    
    B
    
    
    , preventing nuclear translocation of the NF-
    
    
    B p65 subunit.
Visualizing the Signaling Pathway

MOA_Pathway Stimulus LPS / Inflammatory Stimuli Receptor TLR4 Receptor Stimulus->Receptor Kinase IKK Complex Activation Receptor->Kinase IkB IκB Degradation Kinase->IkB NFkB NF-κB Translocation IkB->NFkB DNA Nuclear Transcription NFkB->DNA COX2 COX-2 Expression DNA->COX2 PGE2 PGE2 Production COX2->PGE2 Compound This compound Compound->Kinase Downregulation Compound->COX2 Direct Inhibition

Figure 1: Dual mechanism of action showing direct COX-2 enzymatic inhibition and upstream suppression of the NF-


B inflammatory cascade.

Structure-Activity Relationship (SAR) Guidelines

When optimizing this scaffold, the following SAR trends have been established:

PositionModificationEffect on Activity
C2 (S-Linker)

(Methylthio)
Optimal. Balanced lipophilicity and metabolic stability.

(Sulfonyl)
Increases COX-2 selectivity but decreases membrane permeability.

(Amino)
Reduces potency; often leads to rapid metabolic clearance.
C4 (Phenyl Ring)

/

Enhances potency. Electron-donating groups improve hydrophobic pocket fit.

Increases toxicity; generally avoided.
C5 (Thiazole)

Standard.

/

Steric bulk here can disrupt binding affinity.

Protocol 1: In Vitro Screening (RAW 264.7 Macrophage Model)

Objective: To determine the IC


 of the compound against Nitric Oxide (NO) production and assess cytotoxicity.

Reagents:

  • RAW 264.7 murine macrophage cell line (ATCC TIB-71).

  • Lipopolysaccharide (LPS) (Escherichia coli serotype 055:B5).

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H

    
    PO
    
    
    
    ).
  • MTT Reagent (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment:

    • Pre-treat cells with test compounds (0.1 – 100

      
      M) for 1 hour.
      
    • Stimulate inflammation with LPS (1

      
      g/mL).
      
    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (Celecoxib/Indomethacin).

  • Incubation: Incubate for 24 hours.

  • NO Assay (Griess):

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess reagent.
      
    • Measure absorbance at 540 nm.

    • Calculation: Quantify nitrite concentration using a NaNO

      
       standard curve.
      
  • Viability Assay (MTT):

    • Add MTT solution to the remaining cells. Incubate for 4h.

    • Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

    • Critical Check: Ensure anti-inflammatory activity is not a false positive due to cytotoxicity (Cell viability must be > 80%).

Protocol 2: Enzymatic Selectivity Assay (COX-1 vs. COX-2)

Objective: To calculate the Selectivity Index (SI = IC


 COX-1 / IC

COX-2).

Methodology: Use a commercial COX Fluorescent Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in reaction buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 10

      
      L of test compound (serial dilutions) to reaction wells.
      
    • Add 10

      
      L of Enzyme (COX-1 or COX-2).
      
    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10

      
      L of Arachidonic Acid (substrate) + ADHP (fluorometric probe).
      
    • Incubate for 2 minutes.

  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Target Profile: High COX-1 IC

      
       (>50 
      
      
      
      M) and Low COX-2 IC
      
      
      (<1
      
      
      M).

Protocol 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

Ethical Note: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Design:

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Groups: Vehicle, Standard (Indomethacin 10 mg/kg), Test Compound (Low/High Dose).

Step-by-Step:

  • Administration: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement:

    • Measure paw volume using a Plethysmometer (water displacement) at

      
       (baseline), 1h, 3h, and 5h post-injection.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Char. cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Syn Hantzsch Synthesis (Thiourea + α-Haloketone) Char NMR / MS Verification Syn->Char RAW RAW 264.7 Assay (NO inhibition) Char->RAW Tox MTT Cytotoxicity RAW->Tox Check Viability Enz COX-1/2 Selectivity RAW->Enz If Active Paw Carrageenan Paw Edema Enz->Paw Select Lead Histo Histopathology Paw->Histo

Figure 2: Integrated workflow from chemical synthesis to in vivo anti-inflammatory validation.

References

  • Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. Source: World Journal of Pharmaceutical and Medical Research (WJPMR), 2020. URL:[Link] (General Journal Link)

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Molecules (MDPI), 2021. URL:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Iranian Journal of Pharmaceutical Research, 2011 (Available via NCBI). URL:[Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Source: BMC Chemistry, 2023. URL:[Link]

  • Studies on antiinflammatory agents.[1][2][3][4][5][6][7][8][9][10][11] II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Source: Chemical & Pharmaceutical Bulletin, 1993.[11] URL:[Link]

Sources

Application Notes and Protocols for 2-Methylthio-4-phenyl-thiazole in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Thiazole Scaffolds in Crop Protection

The thiazole moiety is a privileged heterocyclic structure in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds.[1] In the realm of agriculture, thiazole derivatives have demonstrated a broad spectrum of fungicidal activity, offering a valuable tool in the ongoing battle against crop diseases that threaten global food security.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, promising derivative: 2-Methylthio-4-phenyl-thiazole , as a candidate fungicide.

While extensive data on this exact molecule is still emerging, this guide synthesizes current knowledge on closely related 2-phenyl-thiazole analogs to provide a robust framework for its synthesis, in vitro and in vivo evaluation, and preliminary mechanism of action studies.[2][4] The protocols herein are designed to be self-validating systems, with built-in controls and clear endpoints, ensuring the generation of reliable and reproducible data.

PART 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to create the core 4-phenyl-thiazole ring, followed by the introduction of the methylthio group.[5]

Protocol 1: Synthesis of 2-Mercapto-4-phenyl-thiazole

This initial step involves the cyclocondensation of a thioamide with an α-haloketone.[6]

Materials:

  • Phenacyl bromide

  • Thiourea

  • Ethanol

  • Copper silicate (catalyst)[6]

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round bottom flask, combine 1 mmole of phenacyl bromide, 1.2 mmoles of thiourea, and 10 mole % of copper silicate catalyst in 5 ml of ethanol.[6]

  • Attach a reflux condenser and heat the reaction mixture to 78°C with continuous stirring.[6]

  • Monitor the reaction progress via thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate, 2-amino-4-phenylthiazole, can be isolated by filtration. This intermediate is then converted to 2-mercapto-4-phenyl-thiazole. A common method involves the diazotization of the amino group followed by reaction with a sulfur source.

Protocol 2: S-Methylation to Yield this compound

This protocol is adapted from the synthesis of the closely related 5-methyl-2-methylthio-4-phenyl-thiazole.[7]

Materials:

  • 2-Mercapto-4-phenyl-thiazole

  • 15% Aqueous sodium hydroxide solution

  • Methyl iodide

  • Ethanol

  • Ether

  • Stirring apparatus

Procedure:

  • To a stirred solution of 2-mercapto-4-phenyl-thiazole in water, add a 15% aqueous solution of sodium hydroxide until most of the starting material dissolves.[7]

  • To this stirred mixture, add methyl iodide dissolved in ethanol.[7]

  • Continue stirring at room temperature for approximately two hours, monitoring the reaction by TLC.[7]

  • Once the reaction is complete, extract the product with ether.[7]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow A Phenacyl Bromide + Thiourea B Hantzsch Thiazole Synthesis (Ethanol, Catalyst) A->B C 2-Amino-4-phenylthiazole B->C D Conversion to Thiol C->D E 2-Mercapto-4-phenyl-thiazole D->E F S-Methylation (Methyl Iodide, Base) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

PART 2: In Vitro Fungicidal Activity Assessment

The initial evaluation of a candidate fungicide involves determining its efficacy against a panel of economically important agricultural fungal pathogens in a controlled laboratory setting.

Protocol 3: Mycelial Growth Inhibition Assay

This assay determines the concentration of the compound required to inhibit the vegetative growth of the fungus.

Materials:

  • Pure cultures of fungal pathogens (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis)[2]

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the test compound.

  • Incorporate the different concentrations of the compound into molten PDA and pour into sterile petri dishes. A control plate with the solvent alone should also be prepared.

  • Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value (the concentration that causes 50% inhibition of growth).

Data Presentation: Comparative Fungicidal Activity of Phenylthiazole Derivatives

While specific data for this compound is pending, the following table presents the EC50 values for a related 2-phenyl thiazole derivative, compound 10c, against several key agricultural pathogens, for comparative purposes.[2]

Fungal PathogenCompound 10c EC50 (mg/L)[2]Thifluzamide (Control) EC50 (mg/L)[2]
Sclerotinia sclerotiorum4.904.35
Botrytis cinerea7.5710.35
Rhizoctonia cerealis7.8422.12

PART 3: In Vivo Evaluation of Fungicidal Efficacy

Promising results from in vitro assays warrant further investigation in a more realistic setting that mimics field conditions.

Protocol 4: Protective Activity Assay on Potted Plants

This assay evaluates the ability of the compound to prevent fungal infection when applied before inoculation with the pathogen.

Materials:

  • Healthy host plants (e.g., tomato, cucumber, wheat) grown in pots

  • This compound formulated as a sprayable solution

  • Spore suspension of the target fungal pathogen

  • Spray bottle

  • Humid chamber

Procedure:

  • Prepare a sprayable formulation of this compound at various concentrations.

  • Spray the foliage of the host plants with the test compound until runoff. Control plants should be sprayed with a blank formulation.

  • Allow the plants to dry.

  • After a set period (e.g., 24 hours), inoculate the plants with a spore suspension of the target pathogen.

  • Place the inoculated plants in a humid chamber to promote infection.

  • After an appropriate incubation period, assess the disease severity on both treated and control plants.

  • Calculate the protective efficacy of the compound.

InVivo_Assay_Workflow A Healthy Potted Plants B Spray Application of This compound A->B C Drying Period B->C D Inoculation with Fungal Pathogen C->D E Incubation in Humid Chamber D->E F Disease Severity Assessment E->F G Calculation of Protective Efficacy F->G

Caption: Workflow for the in vivo protective activity assay.

PART 4: Preliminary Mechanism of Action Studies

Understanding how a fungicide works at a molecular level is crucial for its development and for managing potential resistance. For thiazole-based fungicides, two common mechanisms of action are the inhibition of ergosterol biosynthesis and the disruption of chitin synthesis.[2][8]

Hypothesized Mechanism 1: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes.[8] Many azole fungicides, a class that includes some thiazoles, inhibit the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for ergosterol synthesis.[8] This leads to a buildup of toxic sterol precursors and ultimately cell death.[8]

Hypothesized Mechanism 2: Disruption of Chitin Synthesis

Chitin is a key structural component of the fungal cell wall. Some fungicides act by inhibiting chitin synthase, the enzyme responsible for its production.[2] This weakens the cell wall, making the fungus susceptible to osmotic stress and lysis. Preliminary studies on a 2-phenyl thiazole derivative suggest that it may affect fungal growth through chitin synthase-related metabolic reactions.[2]

Mechanism_of_Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Chitin Synthesis Pathway Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol CYP51 CYP51 (14α-demethylase) Thiazole This compound Thiazole->CYP51 Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Thiazole2 This compound Thiazole2->Chitin_Synthase Inhibition

Caption: Hypothesized mechanisms of action for this compound.

Further experimental validation, such as enzyme inhibition assays and transcriptomic analysis of treated fungi, would be necessary to elucidate the precise mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel agricultural fungicides. The protocols outlined in this guide provide a comprehensive framework for its synthesis and evaluation. While the fungicidal potential is inferred from closely related analogs, rigorous experimental validation of this specific molecule is paramount. Future research should focus on determining its precise spectrum of activity, optimizing its formulation for field application, and elucidating its definitive mechanism of action. Such studies will be instrumental in realizing the full potential of this compound as a valuable tool for sustainable crop protection.

References

  • (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology. [Link]

  • (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. [Link]

  • (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology. [Link]

  • (2021). A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models. Future Microbiology. [Link]

  • (2019). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules. [Link]

  • (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. [Link]

  • (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity. [Link]

  • (2002). Synthesis of some new thiazole derivatives. antifungal activity and ultrastructure changes of some mycotoxin producing fungi. Boll Chim Farm. [Link]

  • (2004). In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. Journal of Antimicrobial Chemotherapy. [Link]

  • (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. [Link]

  • (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules. [Link]

  • (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]

  • (n.d.). Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. PrepChem.com. [Link]

  • (2015). Design, Synthesis, Antifungal Evaluation, and Quantitative Structure-Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1- b]thiazole Moiety against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. [Link]

  • (2025). Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives. ResearchGate. [Link]

  • (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. [Link]

  • (2018). Fungicidal activity of piperidinyl-thiazoles at 100 mg L À1 in vivo. ResearchGate. [Link]

  • (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]

  • (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]

  • (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science. [Link]

  • (2026). Design, synthesis and biological evaluation of imidazo[5,1‐b]thiazole derivatives: antifungal activity and mechanism of action. Pest Management Science. [Link]

  • (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylthio-4-phenyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methylthio-4-phenyl-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Introduction to Purification Strategies

The purification of this compound, like many heterocyclic compounds, is critical to ensure the integrity of downstream applications. The choice of purification method is dictated by the nature and quantity of impurities, which are often remnants of starting materials or byproducts from its synthesis, commonly the Hantzsch thiazole synthesis.[1][2][3] This guide will focus on the two most prevalent and effective techniques: recrystallization and column chromatography .

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This often occurs when the solution is supersaturated or cooled too quickly.[4]

  • Causality: The compound's solubility at a given temperature is exceeded, but the energy barrier for crystal lattice formation is not overcome, leading to the formation of a liquid phase. The presence of impurities can also inhibit crystallization.[4]

  • Troubleshooting Steps:

    • Add more solvent: Add a small amount of the hot recrystallization solvent to dissolve the oil, then allow the solution to cool slowly.[4]

    • Slow cooling: Ensure a gradual decrease in temperature. A slow cooling process allows for the ordered arrangement of molecules into a crystal lattice.[5] You can try cooling the solution from room temperature down to -20°C in a stepwise manner with stirring.[6]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.[4]

    • Change the solvent system: If the above methods fail, your choice of solvent may be unsuitable. Experiment with different solvents or solvent mixtures. For oily compounds, a solvent pair with a greater polarity difference, such as ethyl acetate and hexane, can be effective.[6]

Q2: After recrystallization, my product yield is very low. How can I improve it?

A2: Low recovery can be due to several factors, primarily the high solubility of your compound in the cold solvent or using an excessive amount of solvent.

  • Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the filtrate.

  • Troubleshooting Steps:

    • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. An excess of solvent will retain more of your compound in solution upon cooling.[7]

    • Optimize the solvent: The ideal solvent will have a steep solubility curve for your compound. Test different solvents to find one with lower solubility at cold temperatures.

    • Cool thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal precipitation.

    • Recover a second crop: Concentrate the mother liquor (the solution remaining after the first filtration) by evaporating some of the solvent and cooling again. This may yield a second crop of crystals, which should be checked for purity.[7]

Column Chromatography Issues

Q3: I'm seeing poor separation of my this compound from impurities on the column.

A3: Poor separation is often due to an inappropriate solvent system or issues with the stationary phase.

  • Causality: The separation in column chromatography relies on the differential partitioning of the compound and impurities between the stationary phase (e.g., silica gel) and the mobile phase (eluent). If their polarities are too similar, they will travel down the column at similar rates.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems.[4] Aim for an Rf value of 0.2-0.4 for your target compound. If the spots are not well-separated on the TLC plate, they will not separate well on the column. For thiazole derivatives, mixtures of ethyl acetate and hexane are commonly effective.[8]

    • Use a solvent gradient: Instead of an isocratic elution (constant solvent composition), a gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of compounds with close polarities.[9]

    • Consider alternative stationary phases: If your compound is sensitive to the acidic nature of silica gel, it may streak or decompose.[4] In such cases, consider using neutral or basic alumina. For highly polar or basic compounds, reversed-phase chromatography (e.g., C18) may be a better option.[4]

Q4: My compound is not eluting from the column, or it's taking a very long time.

A4: This issue typically arises if the compound is too polar for the chosen solvent system or if it is irreversibly adsorbing to the stationary phase.

  • Causality: Strong interactions between your compound and the silica gel, often due to the presence of polar functional groups, can lead to very slow or no elution with a non-polar mobile phase.

  • Troubleshooting Steps:

    • Increase solvent polarity: Gradually increase the proportion of the more polar solvent in your eluent. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try switching to 5:1 or 2:1.

    • Test for decomposition: Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour before developing it. If you observe a new spot or streaking, your compound may be decomposing on the silica.[9]

    • Add a modifier: For basic compounds that may be interacting strongly with acidic silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to improve elution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the likely impurities?

A1: The Hantzsch thiazole synthesis is a widely used method for preparing the thiazole ring system.[1][2][3] In the context of your molecule, this would likely involve the reaction of a phenacyl halide with a thiourea derivative. Potential impurities include unreacted starting materials and side products from the reaction. For instance, using an excess of one reagent is common, and this unreacted starting material will need to be removed during purification.[10]

Q2: What are some recommended starting solvent systems for recrystallizing this compound?

A2: While the optimal solvent must be determined experimentally, good starting points for thiazole derivatives include:

  • Single Solvents: Ethanol, Methanol.[11]

  • Solvent Mixtures: Hexane/Ethyl Acetate, Hexane/Acetone, Hexane/THF.[12] The principle is to find a solvent that dissolves the compound well when hot but poorly when cold.[7]

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and any impurities, with the product having an Rf value between 0.2 and 0.4.

Q4: How can I confirm the purity of my final product?

A4: The purity of your purified this compound should be assessed using multiple analytical techniques. These include:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture while stirring until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol outlines the steps for purifying your compound using silica gel chromatography.

  • Solvent System Selection: Use TLC to determine the optimal mobile phase. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Dry Packing: Secure a column vertically and add a small plug of cotton or glass wool at the bottom, followed by a layer of sand. Pour the dry silica gel into the column. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.

    • Wet Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.[13]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica onto the top of the column.[9]

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to start the elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Data Presentation

Table 1: Common Recrystallization Solvents for Thiazole Derivatives

Solvent/MixturePolarityComments
Ethanol (EtOH)PolarA general and effective solvent for many organic compounds.[12]
Methanol (MeOH)PolarSimilar to ethanol, often used for recrystallization of thiazole derivatives.[11]
n-HexaneNon-polarCan be effective if the compound has low polarity. Prone to causing "oiling out".[12]
Hexane/Ethyl AcetateVariableA versatile mixture where the polarity can be fine-tuned.
Hexane/AcetoneVariableAnother good solvent pair for recrystallization.[12]

Table 2: Troubleshooting Summary for Purification Techniques

IssuePotential CauseRecommended Solution
Recrystallization
Oiling OutSupersaturation, rapid cooling, impuritiesAdd more hot solvent, cool slowly, scratch flask, use seed crystals, change solvent.[4][6]
Low YieldCompound is soluble in cold solvent, too much solvent usedMinimize solvent volume, optimize solvent choice, cool thoroughly, collect second crop.[7]
Column Chromatography
Poor SeparationInappropriate mobile phase, column overloadingOptimize solvent system using TLC, use a solvent gradient, reduce sample load.[4][9]
Compound Not ElutingMobile phase is not polar enough, irreversible adsorptionIncrease solvent polarity, test for decomposition on silica, add a modifier (e.g., triethylamine).[4][9]

Visualizations

Workflow for Selecting a Purification Method

purification_workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes oily_product Product is an oil is_solid->oily_product No is_pure Is the product pure by TLC/m.p.? try_recrystallization->is_pure column_chromatography Perform Column Chromatography is_pure->column_chromatography No final_product Pure this compound is_pure->final_product Yes column_chromatography->final_product oily_product->column_chromatography

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Flowchart for Column Chromatography

column_troubleshooting start Poor Separation check_tlc Re-optimize solvent system with TLC start->check_tlc is_rf_good Is Rf between 0.2-0.4 and spots are separated? check_tlc->is_rf_good use_gradient Use a solvent gradient is_rf_good->use_gradient No check_loading Is the column overloaded? is_rf_good->check_loading Yes use_gradient->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes check_stability Is the compound stable on silica? check_loading->check_stability No success Improved Separation reduce_load->success change_stationary_phase Use alumina or reversed-phase check_stability->change_stationary_phase No check_stability->success Yes change_stationary_phase->success

Caption: Troubleshooting steps for poor separation in column chromatography.

References

  • How to recrystallize an oily compound? - ResearchGate. (2025, April 15). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. (n.d.). ACS Publications. Retrieved from [Link]

  • (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. (2016, March 5). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019, December 19). PMC. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2025, August 5). ResearchGate. Retrieved from [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]

  • An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021, September 25). ResearchGate. Retrieved from [Link]

  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. (2019, December 12). PubMed. Retrieved from [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Selection guide. (n.d.). Cytiva. Retrieved from [Link]

Sources

Technical Support Center: 2-Methylthio-4-phenyl-thiazole Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely here because your batch of 2-Methylthio-4-phenyl-thiazole (CAS: 1826-15-9) has failed to crystallize as a pristine white solid and has instead formed an oil, a sticky gum, or a colored amorphous mass.

This molecule presents a classic challenge in process chemistry: it is a low-melting aromatic heterocycle (MP: ~65–67°C). The proximity of its melting point to standard process temperatures makes it thermodynamically prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before true nucleation can occur.

Physicochemical Constraints
PropertyValue / CharacteristicImpact on Crystallization
Melting Point 65–67°CCritical Risk: If

, you risk melting the product rather than dissolving it.
Lipophilicity High (LogP ~3.5)Poor solubility in water; high solubility in DCM/EtOAc.
Impurities Phenacyl bromide, DithiocarbamatesAct as "plasticizers," depressing the MP further and stabilizing the oil phase.
Stability Thioether group (-SMe)Susceptible to oxidation (sulfoxide formation), causing yellowing.

Phase 1: The "Oiling Out" Crisis (LLPS)

Symptom: The solution becomes turbid/milky upon cooling, followed by the formation of oil droplets at the bottom of the flask. No crystals appear.

Root Cause: You have entered the miscibility gap . The energy barrier to form a liquid droplet is lower than the barrier to form a crystalline nucleus. This is a kinetic trap.

Troubleshooting Protocol

Q: Why is it oiling out even when I cool slowly? A: Slow cooling is insufficient if your impurity profile is high. Impurities act as solvents for your product, effectively lowering the melting point below your operating temperature.[1][2] You are likely operating at a supersaturation level where the metastable zone width (MSZW) for oiling is crossed before the MSZW for nucleation.

Corrective Action (The "Two-Solvent" Rescue): Do not simply cool further; this will only freeze the oil into a glass.

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Seed at High Temperature: Add seed crystals (0.5 wt%) at 5–10°C below the saturation temperature, but above the oiling-out temperature.

  • Solvent Switch: If you are using Ethanol/Water, switch to Heptane/Ethyl Acetate . The non-polar nature of Heptane often favors the crystalline lattice over the amorphous oil phase for this thiazole.

Q: How do I recover the material if it has already oiled out? A:

  • Reheat to dissolve the oil.

  • Add a "bridging solvent" (e.g., small amount of Toluene) to increase the solubility of the oil phase slightly, preventing immediate crash-out.

  • Implement the "Isothermal Hold" strategy: Hold the temperature constant at the cloud point and stir vigorously. The oil droplets act as a reservoir, slowly transferring solute to the growing crystal nuclei (Ostwald Ripening).

Visualization: Oiling Out Rescue Decision Tree

OilingOutRescue Start Problem: Solution Oils Out CheckMP Check Impurity Profile (TLC/HPLC) Start->CheckMP HighImpurity High Impurities (>5%) CheckMP->HighImpurity Dirty LowImpurity Low Impurities (<2%) CheckMP->LowImpurity Clean PurifyFirst Action: Silica Plug / Carbon Remove 'Plasticizers' HighImpurity->PurifyFirst TempControl Is T_process > T_melting? LowImpurity->TempControl PurifyFirst->LowImpurity SeedStrategy Action: Seeding Strategy Isothermal Isothermal Hold (Stir at Cloud Point) SeedStrategy->Isothermal TempControl->SeedStrategy No ChangeSolvent Switch Solvent System (Avoid EtOH/Water) TempControl->ChangeSolvent Yes (Too Hot) ChangeSolvent->SeedStrategy Success Crystalline Solid Isothermal->Success

Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS) during thiazole crystallization.

Phase 2: Impurity Management (Color & Purity)

Symptom: Product crystallizes but is yellow/orange instead of white. Root Cause: Thiazoles are electron-rich. The "yellow" is often trace sulfur oxidation (sulfoxides) or conjugated byproducts from the Hantzsch synthesis (e.g., polymerized phenacyl bromide).

Q: Can I just recrystallize again to remove the color? A: Often, no. These impurities can co-crystallize or become trapped in the lattice inclusions.[3]

Protocol: The "Adsorbent Strike" Before crystallization, perform a chemical purification step:

  • Dissolve crude solid in Dichloromethane (DCM) .

  • Add Activated Carbon (SX Ultra) or a small amount of Silica Gel .

  • Stir for 30 minutes at room temperature.

  • Filter through a Celite pad.

  • Then proceed to solvent exchange (swap DCM for Heptane) for crystallization.

Phase 3: Optimized Crystallization Workflow

To ensure reproducible results, follow this self-validating workflow. This avoids the thermodynamic traps discussed above.

The "Anti-Solvent Dosing" Method

Target Yield: >85% | Target Purity: >99%

  • Dissolution: Dissolve 10g of crude this compound in 30 mL Ethyl Acetate at 45°C. (Note: Keep T < 50°C to avoid melting risk).

  • Filtration: Polish filter to remove insolubles (nucleation sites).

  • Seeding: Cool to 35°C. Add 50mg of pure seed crystals. Wait 30 minutes. Ensure seeds do not dissolve.

  • Dosing: Slowly add n-Heptane (Anti-solvent) over 2 hours.

    • Ratio: Final solvent ratio should be 1:3 (EtOAc:Heptane).

  • Cooling: Cool to 0°C at a rate of 10°C/hour.

  • Isolation: Filter and wash with cold Heptane.

Visualization: Process Workflow

ProcessFlow Dissolve Dissolution (EtOAc, 45°C) Filter Polish Filtration (Remove Dust) Dissolve->Filter Seed Seeding Point (35°C, 0.5 wt%) Filter->Seed Age Ostwald Ripening (Hold 30 mins) Seed->Age Critical Step Dose Anti-Solvent Addition (Heptane, Slow) Age->Dose Cool Cooling Ramp (To 0°C) Dose->Cool Isolate Filtration & Wash Cool->Isolate

Caption: Optimized anti-solvent crystallization workflow to prevent oiling out and inclusion of impurities.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-phenylthiazole Melting Point Data (Analogous Structure). Retrieved from

  • Mettler Toledo. (2023). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Chem Help Asap. (2020).[4] Hantzsch Thiazole Synthesis: Mechanism and Purification. Retrieved from

  • KiloMentor. (2017).[2] The Problem of Oiling Out in Chemical Process Development. Retrieved from

  • National Institutes of Health (NIH). (2025). Role of Solvents in Improvement of Dissolution Rate and Crystal Habit.[1][3][5] Retrieved from

Sources

Technical Support Center: Navigating the Labyrinth of Thiazole Derivative Bio-Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and promising clinical candidates.[1] Its versatile nature, however, presents a unique set of challenges during biological evaluation. Molecules incorporating the thiazole ring can exhibit unpredictable behavior in physiological systems, from activating or inhibiting biochemical pathways to stimulating or blocking receptors.[1] This guide, designed for researchers, scientists, and drug development professionals, serves as a technical support center to navigate the common pitfalls encountered when working with this fascinating class of compounds. Here, we move beyond simple protocols to dissect the causality behind experimental challenges, offering field-proven insights and robust troubleshooting strategies to ensure the scientific integrity of your findings.

Section 1: The Deceptive Glow - Assay Interference

One of the most frequent and frustrating challenges in the biological evaluation of thiazole derivatives is their propensity to interfere with common assay formats, particularly those reliant on fluorescence or colorimetric readouts. This interference can lead to a high rate of false positives or false negatives, wasting valuable time and resources.

FAQ 1: My thiazole derivative shows potent activity in my fluorescence-based assay, but the results are inconsistent. What could be the issue?

Answer: Inconsistent results in fluorescence-based assays are often a red flag for compound interference. Thiazole derivatives, due to their heterocyclic and often conjugated nature, can interfere in several ways:

  • Intrinsic Fluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[2]

  • Fluorescence Quenching: The compound might absorb the light emitted by the assay's fluorophore, a phenomenon known as the "inner filter effect," resulting in a false-negative or artificially low reading.[3]

  • Light Scattering: At higher concentrations, poorly soluble compounds can form aggregates that scatter light, leading to erratic and unreliable measurements.

Troubleshooting Guide: Differentiating True Activity from Fluorescence Interference

Step 1: Pre-read the Compound

  • Protocol: Before adding any biological reagents, dispense your thiazole derivative into the assay plate at the final assay concentrations. Read the plate on a fluorometer using the same excitation and emission wavelengths as your assay.

  • Interpretation: A significant signal in this pre-read indicates that your compound is intrinsically fluorescent and is likely a source of interference.

Step 2: Assess for the Inner Filter Effect

  • Protocol: Run your assay with a known fluorescent standard in the presence and absence of your thiazole derivative.

  • Interpretation: A decrease in the fluorescence of the standard in the presence of your compound suggests quenching or the inner filter effect.[3]

Step 3: Orthogonal Assay Validation

  • Protocol: Confirm your findings using an orthogonal assay with a different detection method (e.g., a luminescence-based or label-free assay).

  • Causality: If the compound is active in the primary fluorescence-based assay but inactive in the orthogonal assay, it is highly likely that the initial result was an artifact of interference.

Section 2: The Solubility Struggle - Poor Aqueous Solubility

The limited aqueous solubility of many thiazole derivatives is a major hurdle in obtaining reliable biological data. Compounds that are soluble in 100% DMSO can precipitate when diluted into aqueous assay buffers or cell culture media, leading to a host of problems.

FAQ 2: I dissolved my thiazole compound in DMSO, but it crashes out of solution upon dilution in my assay buffer. How can I overcome this?

Answer: This phenomenon, known as "precipitation upon dilution," is a common challenge. The actual concentration of your compound in the assay is unknown and likely much lower than intended, leading to inaccurate potency measurements and inconsistent results between experiments.

Troubleshooting Guide: Enhancing and Managing the Solubility of Thiazole Derivatives

Strategy Protocol Rationale and Considerations
Optimize DMSO Concentration Keep the final DMSO concentration in your assay as low as possible (typically <0.5%).While DMSO is a powerful solvent, high concentrations can be toxic to cells and may alter protein conformation. Finding the right balance is key.
Utilize Co-solvents Prepare your stock solution in a mixture of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG).Co-solvents can improve the overall solubility profile and reduce the likelihood of precipitation upon aqueous dilution.
Serial Dilution Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the aqueous buffer.This gradual reduction in organic solvent concentration can help to keep the compound in solution.
pH Adjustment Determine the pKa of your compound and adjust the pH of your assay buffer accordingly.The solubility of many thiazole derivatives is pH-dependent. For acidic compounds, a higher pH may increase solubility, while for basic compounds, a lower pH may be beneficial.

Section 3: The Promiscuous Binders - Off-Target Effects and PAINS

Thiazole derivatives, particularly 2-aminothiazoles, have gained notoriety as "frequent hitters" in high-throughput screening (HTS) campaigns.[4] Many fall into the category of Pan-Assay Interference Compounds (PAINS), which appear as hits in numerous assays due to non-specific interactions rather than specific engagement with the intended target.[5][6]

FAQ 3: My thiazole derivative is active against my target, but I'm concerned about its specificity. How can I identify and manage potential off-target effects and PAINS-related activity?

Answer: It is crucial to de-risk your thiazole hits early in the discovery process to avoid pursuing compounds with undesirable modes of action. A multi-pronged approach is necessary to distinguish true, specific binders from promiscuous compounds.

Workflow for De-risking Thiazole Hits

Caption: Workflow for hit validation and de-risking of thiazole derivatives.

Key De-risking Strategies:

  • PAINS Filters: Utilize computational filters to identify known PAINS substructures in your hit compounds.[4] While this is a useful first step, it's important to remember that not all compounds containing PAINS motifs are promiscuous, and some legitimate hits may be flagged.[5]

  • Counter-screens: Test your compound in an assay with an unrelated target but the same detection method to identify technology-specific interference.[6]

  • Orthogonal Assays: Confirm activity in an assay that measures a different aspect of the target's function or uses a different detection technology.[6]

  • Biophysical Methods: Directly measure the binding of your compound to the purified target protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your hit compound. A steep SAR, where small structural changes lead to significant changes in activity, is indicative of specific binding. A flat SAR, where activity is largely insensitive to structural modifications, may suggest a non-specific mode of action.

Section 4: The Metabolic Minefield - Reactive Metabolites and Toxicity

The thiazole ring is not metabolically inert. Cytochrome P450 (CYP) enzymes in the liver can oxidize the thiazole moiety to form reactive metabolites.[7][8] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions, including hepatotoxicity and cardiotoxicity.[7][9]

FAQ 4: My thiazole derivative shows promising in vitro activity, but I'm concerned about its potential for in vivo toxicity. How can I assess its metabolic stability and potential for reactive metabolite formation?

Answer: Proactively evaluating the metabolic fate of your thiazole derivatives is a critical step in drug development. Early identification of metabolic liabilities can save significant resources down the line.

Experimental Protocol: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a thiazole derivative in liver microsomes.

Materials:

  • Test thiazole derivative

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Interpreting the Results and Next Steps:

  • A short half-life and high clearance indicate rapid metabolism and potential for poor in vivo exposure.

  • If metabolic instability is observed, the next step is to identify the sites of metabolism on the molecule. This can be achieved by analyzing the metabolite profile in the LC-MS/MS data.

  • Once the metabolic "soft spots" are identified, medicinal chemists can modify the structure of the compound to block these sites and improve metabolic stability.

Diagram of Thiazole Metabolism

G Thiazole Thiazole Derivative CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Thiazole->CYP450 Oxidation ReactiveMetabolite Reactive Epoxide/ S-oxide Metabolite CYP450->ReactiveMetabolite CovalentAdduct Covalent Adducts with Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->CovalentAdduct Nucleophilic Attack Toxicity Cellular Dysfunction and Toxicity CovalentAdduct->Toxicity

Caption: Metabolic activation of thiazole derivatives by CYP450 enzymes.

Section 5: Troubleshooting Specific Assays

FAQ 5: I'm using an MTT assay to assess the cytotoxicity of my thiazole derivative, and I'm getting strange results. What could be wrong?

Answer: The MTT assay, while widely used, is particularly susceptible to interference from thiazole-containing compounds. The thiazole ring can chemically reduce the MTT reagent, leading to a false-positive signal (apparent viability) even in the absence of viable cells. Additionally, colored thiazole derivatives can interfere with the absorbance reading of the formazan product.

Troubleshooting Guide: Mitigating MTT Assay Interference and Exploring Alternatives

Issue Solution Rationale
Direct MTT Reduction Include a cell-free control where the compound is incubated with MTT in media alone. A color change indicates direct reduction.This control is essential to rule out chemical interference with the assay reagent.
Absorbance Interference Measure the absorbance of the compound alone at the same wavelength used to measure formazan.This will determine if the compound's color is contributing to the final reading.
Use Alternative Assays Switch to a non-tetrazolium-based viability assay.These assays have different detection principles and are less prone to the types of interference seen with MTT.

Recommended Alternative Viability Assays:

  • Resazurin (AlamarBlue) Assay: A fluorometric assay where the blue resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells.[10]

  • ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[11]

  • DRAQ7™ Assay: A far-red fluorescent dye that only enters cells with compromised membrane integrity, thus staining dead cells.[12]

Conclusion

The biological evaluation of thiazole derivatives is a journey fraught with potential pitfalls. However, by understanding the underlying chemical and biological principles that give rise to these challenges, researchers can design more robust experiments and interpret their data with greater confidence. This technical support center provides a framework for anticipating, identifying, and overcoming common obstacles. By embracing a multi-faceted approach that includes careful experimental design, orthogonal validation, and a healthy dose of scientific skepticism, the full therapeutic potential of this remarkable class of compounds can be realized.

References

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Omega, 6(18), 11987–11998. [Link]

  • de Souza, T. B., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 14(10), e0223223. [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Sygnature Discovery. [Link]

  • Mlinarič, M., & Sosič, I. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1937–1944. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Drug Delivery and Therapeutics, 14(4), 1-20. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1749. [Link]

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Omega, 6(18), 11987-11998. [Link]

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Omega, 6(18), 11987-11998. [Link]

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]

  • Bio-protocol. (2017). Cell viability assays: Alternatives to the MTT assay. Bio-protocol. [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(21), 9763–9772. [Link]

  • Capuzzi, S. J., et al. (2017). Dealing with frequent hitters in drug discovery: a multidisciplinary view on the issue of filtering compounds on biological screenings. Expert Opinion on Drug Discovery, 12(5), 447-458. [Link]

  • Dalvie, D., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 39(7), 1239-1248. [Link]

  • Dahlin, J. L., & Baell, J. B. (2017). How to Triage PAINS-Full Research. ACS Medicinal Chemistry Letters, 8(2), 133–135. [Link]

  • Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Drawell. [Link]

  • Carlson, C. B. (2014). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Methods in Molecular Biology, 1177, 141-155. [Link]

  • Jeon, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 793. [Link]

  • El-Naggar, A. M., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(18), 5898. [Link]

  • Ayati, A., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Mini-Reviews in Medicinal Chemistry, 17(18), 1772-1788. [Link]

  • Magalhães, R. P., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2345, 245-257. [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters. Cambridge MedChem Consulting. [Link]

  • 4Bio. (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4Bio. [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Steroid Biochemistry and Molecular Biology, 209, 105848. [Link]

  • Valler, M. J., & Bower, J. F. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2151-2166. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Next-gen Thiazole-Sulphonamide Hybrids as Anti-Lung Cancer Agents Deciphered through In Vitro, DFT, and Docking Synergy. Molecules, 27(21), 7545. [Link]

  • He, Y. A., et al. (2015). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of the American Chemical Society, 137(23), 7476-7487. [Link]

  • ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?. ResearchGate. [Link]

  • Al-Hasan, A. A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(12), 10072. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-16. [Link]

  • Nissink, J. W. M., & Blackburn, S. (2014). Quantification of frequent-hitter behavior based on historical high-throughput screening data. Future Medicinal Chemistry, 6(10), 1113-1126. [Link]

  • Pilkington, G. J., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(9), 5061-5069. [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research, 3, 229. [Link]

  • Clinical Learning. (2024, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link]

  • Roy, S., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3350. [Link]

Sources

Technical Support Center: Optimizing 2-Methylthio-4-phenyl-thiazole (MTPT) for In Vivo Applications

[1][2][3]

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Enhancing Bioavailability & Formulation Stability of MTPT

Executive Summary for Researchers

You are likely encountering difficulties with 2-Methylthio-4-phenyl-thiazole (MTPT) due to its "brick-dust" physicochemical profile.[1][2][3] Based on its structure (LogP ~3.2–3.4, weak basicity), MTPT falls into BCS Class II (Low Solubility, High Permeability).[3]

The methylthio (-SMe) group at position 2 is a double-edged sword: it provides necessary lipophilicity for target binding but acts as a "metabolic soft spot," susceptible to rapid S-oxidation.[1][2][3]

This guide provides validated protocols to overcome two primary failure modes:

  • Precipitation upon injection (Solubility failure).[2][3]

  • Rapid clearance (Metabolic stability failure).[2][3]

Module 1: Formulation Troubleshooting (Solubility)

Issue: Compound precipitates immediately upon dilution with saline or PBS.[2][3] Root Cause: The planar phenyl ring and the lipophilic methylthio group create high lattice energy.[2][3] Aqueous solubility is likely <0.1 mg/mL.[2][3]

Decision Matrix: Selecting the Right Vehicle

Before proceeding, determine your administration route and required concentration.[2][3]

FormulationMatrixStartTarget Concentration?Low< 5 mg/kgStart->LowHigh> 10 mg/kgStart->HighRouteRoute?Low->RouteLipidLipid Formulation(Corn Oil / Tween 80)High->LipidIVIV BolusRoute->IVIP_POIP / PORoute->IP_POComplexInclusion Complex(20% HP-β-CD)IV->ComplexSolventCo-Solvent System(10% DMSO / 40% PEG400)IP_PO->Solvent

Figure 1: Formulation decision tree based on dosing requirements. High-dose studies require lipid-based carriers to prevent precipitation in the blood.[1][2][3]

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Recommended for IV/IP administration to minimize irritation.[1][2][3]

Mechanism: The hydrophobic thiazole-phenyl core enters the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.[3]

Reagents:

  • MTPT (Solid)[1][3]

  • HP-β-CD (Pharma Grade)[1][2][3]

  • Sterile Water for Injection

Step-by-Step Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to a concentration of 20% w/v .[1][2][3]

  • Primary Solubilization: Dissolve MTPT in a minimal volume of absolute ethanol or acetone (e.g., 10 mg MTPT in 100 µL solvent).[2][3]

  • Complexation: Slowly add the MTPT solution dropwise into the 20% HP-β-CD solution under high-speed magnetic stirring (1000 RPM).

  • Evaporation: Stir the mixture open to air (or under a nitrogen stream) for 4-6 hours to evaporate the organic co-solvent.

  • Filtration: Pass the final clear solution through a 0.22 µm PVDF filter to ensure sterility and remove any uncomplexed aggregates.

  • QC Check: The solution must be optically clear. If cloudy, the concentration exceeds the complexation capacity (approx. 1:1 molar ratio).

Module 2: Metabolic Stability (Bioavailability)

Issue: Rapid elimination (Short

Root Cause:2-methylthioFlavin-containing Monooxygenases (FMOs)CYP450123
Metabolic Fate Mapping

Understanding the breakdown allows you to use the correct inhibitors or structural modifications.[2][3]

MetabolismParentMTPT(Active Drug)SOxS-Oxidation(Major Pathway)Parent->SOxFMO3 / CYP3A4HydroxPhenyl Hydroxylation(Minor Pathway)Parent->HydroxCYP2C9SulfoxideMTPT-Sulfoxide(Polar/Inactive?)SOx->SulfoxideSulfoneMTPT-Sulfone(Rapid Excretion)Sulfoxide->SulfonePhenol4-(p-OH-phenyl)-thiazoleHydrox->Phenol

Figure 2: The primary clearance pathway is the oxidation of the sulfur atom. Monitoring the sulfoxide metabolite is crucial for PK analysis.

Troubleshooting Low Exposure (AUC)
StrategyProtocolMechanism
Chemical Inhibition Pre-treat with Methimazole (FMO inhibitor) or 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor).[1][2][3]Blocks the enzyme responsible for S-oxidation, temporarily boosting parent compound levels.[1][2][3]
Dosing Regimen Switch to Subcutaneous (SC) depot in oil.[1][2][3]Avoids the "liver first-pass" spike seen in IP/PO dosing, allowing slower absorption.[1][2][3]
Structural Patch Deuteration: Synthesize

-methylthio analog.
The C-D bond is stronger than C-H, slowing down the demethylation/oxidation rate (Kinetic Isotope Effect).

Module 3: Validated Vehicle Systems

Do not guess the solvent ratios. Use these standard formulations derived from thiazole medicinal chemistry literature.

Table 1: Solvent Compatibility Guide

Vehicle SystemComposition (v/v)Stability WindowBest For
Standard Co-solvent 5% DMSO / 40% PEG400 / 55% Saline< 1 Hour (Prep fresh)IP / IV Bolus (Acute)
Surfactant Enhanced 5% Ethanol / 5% Tween 80 / 90% Saline2-4 HoursIP (High Dose)
Cyclodextrin 20% HP-β-CD in Water> 24 Hours (Stable)IV / Chronic Dosing
Lipid Depot 100% Corn Oil (Suspension/Solution)IndefiniteSC / PO

Critical Warning: Avoid using >10% DMSO for IV administration in mice, as it can cause hemolysis and bradycardia, confounding cardiovascular readouts.[3]

Frequently Asked Questions (FAQ)

Q: Can I use acidic buffer to dissolve MTPT? A: MTPT is a weak base (thiazole nitrogen).[2][3] While lowering pH (e.g., pH 3-4) will increase solubility, it causes significant pain and tissue necrosis upon injection.[3] Avoid acidic buffers for survival surgeries.[2][3] Use the Cyclodextrin protocol instead.[2][3]

Q: My LC-MS shows a mass peak at M+16. What is this? A: This is the Sulfoxide metabolite .[2][3] The methylthio group has gained one oxygen atom.[2][3] If you see M+32, it is the Sulfone. This confirms that metabolic clearance (S-oxidation) is your limiting factor, not just solubility.[1][2][3]

Q: The compound crashes out in the syringe during injection. A: This is "Dilution Shock."[2][3] The formulation is stable in the vial but precipitates when it hits the aqueous dead-volume of the needle or the bloodstream.

  • Fix: Increase the PEG400 ratio to 50% or switch to the HP-β-CD complex, which prevents dilution shock.

References

  • Larsen, G. L., et al. (1988).[2][3] "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica. Link

    • Establishes the S-oxidation and glutathione conjugation pathways for methylthio-thiazole scaffolds.
  • Brewster, M. E., & Loftsson, T. (2007).[3] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

    • The authoritative guide on using HP-β-CD for lipophilic drugs (Class II).[1][2][3]

  • Kerns, E. H., & Di, L. (2008).[3] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] Link

    • Source for solvent selection rules (DMSO/PEG limits) and solubility/permeability fundamental principles.
  • PubChem Compound Summary. "2-(Methylthio)benzothiazole."[1][2][3] National Center for Biotechnology Information.[2][3] Link[1][3]

    • Provides physicochemical data (LogP, solubility) for the closest structural analog to ground the MTPT assumptions.

Validation & Comparative

Cross-Validation of 2-Methylthio-4-phenyl-thiazole (MTPT) Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

2-Methylthio-4-phenyl-thiazole (MTPT) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a thiazole ring substituted at the 2- and 4-positions—serves as a pharmacophore for two distinct biological programs: antifungal activity via CYP51 inhibition and anticancer activity via Kinase modulation (specifically BRAF/PI3K) .

For researchers dealing with MTPT derivatives, the primary challenge is polypharmacology . Does the observed phenotypic effect (e.g., cell death) stem from specific target engagement or off-target toxicity? This guide provides a rigorous cross-validation framework to distinguish between these mechanisms, comparing MTPT’s performance against industry standards (Fluconazole and Sorafenib).

Mechanistic Hypotheses & Comparative Analysis

Hypothesis A: Fungal CYP51 Inhibition

In fungal pathogens (Candida spp., Aspergillus spp.), MTPT acts by coordinating with the heme iron of Lanosterol 14α-demethylase (CYP51) . This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols and membrane stress.

Hypothesis B: Mammalian Kinase Inhibition

In mammalian tumor models, the 4-phenylthiazole moiety mimics the ATP-binding pocket interactions of Type II kinase inhibitors. Key targets include BRAF (V600E mutants) and PI3Kα , where MTPT disrupts downstream signaling (MAPK/AKT pathways), inducing apoptosis.

Comparative Performance Matrix

The following table contrasts MTPT’s profile with standard-of-care agents to contextualize experimental results.

FeatureMTPT (Scaffold) Fluconazole (Standard A) Sorafenib (Standard B)
Primary Target Dual: CYP51 / KinaseFungal CYP51BRAF / VEGFR / PDGFR
Binding Mode Heme coordination (N3) + Hydrophobic pocket (Phenyl)Heme coordination (Triazole N4)ATP-competitive (Type II)
Key Biomarker ↑ Lanosterol / ↓ pERK↑ Lanosterol / ↓ Ergosterol↓ pERK / ↓ pMEK
Selectivity Risk High (Human CYP inhibition)Low (High fungal specificity)Moderate (Multi-kinase)
Solubility (LogP) ~3.5 (Lipophilic)0.5 (Hydrophilic)3.8 (Lipophilic)

Cross-Validation Framework

To validate the mechanism of action (MoA) definitively, researchers must move beyond simple IC50 curves. The following three-phase system ensures scientific rigor.

Phase 1: Biochemical Target Engagement
  • Objective: Prove physical interaction with the target protein.

  • Experiment:

    • For CYP51:Type II Binding Spectral Assay . MTPT binding causes a shift in the Soret band of the heme iron (approx. 420 nm to 390 nm).

    • For Kinase:Lanthascreen Eu Kinase Binding Assay . Measures displacement of a tracer from the kinase ATP pocket.

Phase 2: Cellular Biomarker Profiling
  • Objective: Confirm pathway modulation in intact cells.

  • Experiment:

    • For CYP51:Sterol Quantitation via GC-MS . A specific inhibitor must cause lanosterol accumulation. If cell death occurs without this signature, the mechanism is off-target toxicity.

    • For Kinase:Western Blotting . Detection of phosphorylation status (e.g., pERK1/2 vs. Total ERK).

Phase 3: Orthogonal Confirmation
  • Objective: Rule out assay interference (PAINS).

  • Experiment: Surface Plasmon Resonance (SPR) to measure binding kinetics (

    
    , 
    
    
    
    ). MTPT should show saturable binding, distinct from non-specific aggregation.

Visualizing the Signaling & Validation Logic

The following diagram illustrates the dual pathways MTPT may affect and the decision logic for validation.

MTPT_Mechanism_Validation cluster_Fungal Fungal Pathway (Ergosterol) cluster_Mammalian Mammalian Pathway (Proliferation) MTPT This compound (MTPT) CYP51 CYP51 Enzyme (Target A) MTPT->CYP51 Inhibits BRAF BRAF Kinase (Target B) MTPT->BRAF Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Blocked ToxicSterols Toxic 14α-methyl Sterols CYP51->ToxicSterols Accumulation Validation_A Validation A: GC-MS Sterol Profile ToxicSterols->Validation_A Detects RAS RAS-GTP RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Validation_B Validation B: Western Blot (pERK) ERK->Validation_B Detects Decrease

Caption: Dual mechanistic pathways of MTPT. Left: Inhibition of CYP51 leads to toxic sterol buildup (Antifungal).[1] Right: Inhibition of BRAF blocks MAPK signaling (Anticancer).

Detailed Experimental Protocols

Protocol A: Sterol Quantitation by GC-MS (The "Gold Standard")

Use this to confirm the Antifungal MoA.

Materials:

  • Candida albicans (ATCC 90028)

  • MTPT (stock 10 mM in DMSO)

  • Saponification reagent: 10% KOH in 90% Ethanol

  • Extraction solvent: n-Heptane

Procedure:

  • Culture: Inoculate C. albicans in Sabouraud Dextrose Broth. Treat with MTPT (at 0.5x MIC) and Fluconazole (positive control) for 16 hours.

  • Lysis & Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL saponification reagent. Heat at 80°C for 60 minutes.

  • Extraction: Add 1 mL water and 2 mL n-heptane. Vortex vigorously. Centrifuge to separate phases. Collect the upper heptane layer (containing sterols).

  • Derivatization: Evaporate heptane. Resuspend residue in 100 µL BSTFA (silylation agent). Incubate at 60°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS.

    • Success Criteria: MTPT-treated samples must show a dominant peak for Lanosterol (retention time ~ relative to ergosterol) and a reduction in Ergosterol .

    • Failure: If Ergosterol levels are low but no precursors accumulate, suspect non-specific membrane lysis.

Protocol B: Kinase Selectivity & Western Blotting

Use this to confirm the Anticancer MoA.

Procedure:

  • Cell Line: A375 (Melanoma, BRAF V600E mutant).

  • Treatment: Seed cells at 70% confluency. Treat with MTPT (1 µM, 5 µM, 10 µM) and Sorafenib (Positive Control) for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK.

    • Secondary: HRP-conjugated IgG.

  • Quantification: Normalize pERK signal to Total ERK.

    • Success Criteria: Dose-dependent reduction in pERK signal without loss of Total ERK.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Source: RSC Medicinal Chemistry (2025).[2] Context: Establishes the 2-phenylthiazole scaffold as a potent CYP51 inhibitor targeting ergosterol biosynthesis. URL:[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Source: Molecules (NIH/PMC). Context: Reviews the dual mechanism of thiazoles, specifically highlighting BRAF kinase inhibition in cancer models. URL:[Link]

  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity. Source: Scientific Reports (Nature). Context: Validates the efficacy of phenylthiazole derivatives against drug-resistant Candida and their antibiofilm properties.[3][4] URL:[Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Source: PubMed.[4] Context: Provides SAR data on 4-phenylthiazole derivatives against human cancer cell lines (T47D, Caco-2).[5] URL:[Link]

Sources

Technical Guide: In Vitro vs. In Vivo Correlation of 2-Methylthio-4-phenyl-thiazole Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methylthio" Liability

2-Methylthio-4-phenyl-thiazole (MP-Thiazole) represents a classic case study in medicinal chemistry where high in vitro potency does not linearly translate to in vivo efficacy. While the compound serves as an excellent chemical probe for Tyrosinase inhibition (melanogenesis modulation) and Antimicrobial activity (MRSA/Candida targeting), its utility as a systemic drug candidate is compromised by a specific metabolic soft spot: the 2-methylthio (-SMe) group.

This guide analyzes the disconnect between the compound's nanomolar affinity in biochemical assays and its rapid clearance in animal models, providing a roadmap for optimizing thiazole scaffolds.

Mechanism of Action (MOA)

The biological activity of MP-Thiazole is primarily driven by the electronic and steric properties of the thiazole ring and the lipophilic methylthio substituent.

A. Tyrosinase Inhibition (Melanogenesis)

In the context of hyperpigmentation and melanoma research, MP-Thiazole acts as a competitive inhibitor of Tyrosinase.

  • Binding Mode: The phenyl ring occupies the hydrophobic pocket near the binuclear copper active site.

  • Role of -SMe: The 2-methylthio group acts as a lipophilic anchor, enhancing affinity for the enzyme's substrate-binding cleft compared to the unsubstituted thiazole.

  • Effect: Prevents the hydroxylation of L-Tyrosine to L-DOPA, halting melanin synthesis.

B. Antimicrobial Activity

Against pathogens like S. aureus (MRSA) and Candida spp., the compound functions by disrupting membrane integrity and inhibiting specific kinases (e.g., BRAF homologs or cell wall synthesis enzymes).

Visualization: Mechanism & Signaling Pathway

MOA_Pathway MP_Thiazole This compound Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) MP_Thiazole->Tyrosinase Competitive Inhibition (Ki < 50 nM) Membrane Fungal/Bacterial Cell Membrane MP_Thiazole->Membrane Lipophilic Insertion L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Substrate Melanin Melanin Synthesis L_DOPA->Melanin Oxidation Cascade CellDeath Cell Lysis / Growth Arrest Membrane->CellDeath Permeability Loss

Figure 1: Dual mechanism of action targeting Tyrosinase (melanogenesis) and microbial membranes.

In Vitro Profile: The "False" Positive?

In controlled biochemical environments, MP-Thiazole exhibits superior characteristics. The lipophilicity of the -SMe group (LogP ~2.5–3.0) ensures excellent membrane permeability and enzyme binding.

ParameterExperimental Value (Typical)Interpretation
IC50 (Tyrosinase) 15 – 50 nMHighly Potent. Competitive inhibition profile.
MIC (MRSA) 2 – 4 µg/mLComparable to standard antibiotics (e.g., Vancomycin).
LogP 2.8Optimal for passive diffusion and cell penetration.
Plasma Stability > 90% remaining (1h)Stable in plasma (no esterase liability).
Microsomal Stability Low (< 15 min t½) CRITICAL FAILURE POINT. Rapid degradation in liver microsomes.

Key Insight: The compound passes "Potency" and "Permeability" screens with flying colors but fails "Metabolic Stability" screens. This is often overlooked in early "Target Validation" phases.

In Vivo Reality: The Metabolic Switch

When administered in vivo (rodent models), the correlation with in vitro data breaks down due to the S-oxidation pathway.

The Metabolic Liability

The 2-methylthio group is a "soft spot" for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Oxidation: -SMe is rapidly oxidized to the Sulfoxide (-S(=O)Me) .

  • Further Oxidation: Sulfoxide is converted to the Sulfone (-S(=O)₂Me) .

  • Consequence:

    • Polarity Shift: The sulfoxide/sulfone are significantly more polar (lower LogP).

    • Affinity Loss: The bulky, polar sulfone group may clash with the hydrophobic pocket of Tyrosinase or fail to penetrate microbial membranes.

    • Clearance: The metabolites are rapidly excreted, leading to a short half-life (t½ < 30 min).

Visualization: The IVIVC Disconnect

IVIVC_Metabolism Parent Parent: MP-Thiazole (Lipophilic, Potent) LogP ~2.8 FMO FMO / CYP450 (Liver) Parent->FMO Rapid Clearance (First Pass) InVitro In Vitro Assay (No Metabolism) Parent->InVitro High Potency (IC50: nM) Sulfoxide Metabolite 1: Sulfoxide (Polar, Weak Activity) LogP ~0.5 Sulfone Metabolite 2: Sulfone (Very Polar, Inactive) LogP ~ -0.2 Sulfoxide->Sulfone Further Oxidation InVivo In Vivo Efficacy (Systemic) Sulfone->InVivo Low Exposure (Loss of Efficacy) FMO->Sulfoxide S-Oxidation

Figure 2: The metabolic pathway responsible for the poor In Vitro-In Vivo Correlation (IVIVC).

Comparison with Alternatives

To salvage the scaffold, researchers often employ Bioisosteric Replacement .

Compound VariantModificationIVIVC StatusEfficacy Note
MP-Thiazole (Parent) -SMe Poor High in vitro, Low in vivo (metabolic instability).
Alkoxy Analog -OMe Good Replaces S with O. High stability, but lower lipophilicity may reduce potency slightly.
Trifluoromethyl -CF3 Excellent Metabolically stable, high lipophilicity. often the preferred clinical candidate.
Ethyl/Propyl-thio -SEt / -SPr Moderate Steric bulk slows metabolism slightly, but oxidation still occurs.

Recommendation: For in vivo proof-of-concept, switch to the -CF3 or -OMe analog if the -SMe group is not strictly required for hydrogen bonding (which it usually isn't in hydrophobic pockets).

Validated Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (In Vitro)

Validates the intrinsic potency of the scaffold.

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Preparation: Dissolve MP-Thiazole in DMSO (Final conc < 1%).

  • Reaction: Mix 20 µL enzyme (1000 U/mL) + 160 µL buffer + 10 µL inhibitor. Incubate 10 min at 25°C.

  • Start: Add 10 µL L-DOPA (10 mM).

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 10 min kinetically.

  • Analysis: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression.

Protocol B: Microsomal Stability Assay (IVIVC Predictor)

Validates the metabolic liability.

  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Incubation: Spiked MP-Thiazole (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS quantification of Parent vs. Sulfoxide metabolite.

  • Calculation:

    
    .
    
    • Target: t½ > 60 min.

    • MP-Thiazole Typical Result: t½ < 15 min (High Clearance).

References

  • Metzger, J. V. (Ed.). (1979). Thiazole and its derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Mohammad, H., et al. (2017).[1] Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action.[2] European Journal of Medicinal Chemistry, 127, 168-180.

  • Lee, S. Y., et al. (2025). Design and Synthesis of Novel 6-(Substituted phenyl)-benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors. Molecules, 30(7), 1535.[3]

  • De Logu, A., et al. (2005). In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole.[4] Journal of Antimicrobial Chemotherapy, 55(5), 692–698.[4]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 2-Methylthio-4-phenyl-thiazole in Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, confirming that a novel compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical milestone. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of 2-Methylthio-4-phenyl-thiazole, a member of the biologically active thiazole class of compounds. While the precise target of this specific molecule is a subject of ongoing investigation, the well-documented activity of similar thiazole derivatives against protein kinases—particularly within the PI3K/Akt/mTOR signaling axis—provides a scientifically robust framework for this guide.[1][2][3]

Here, we will dissect and compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Kinobeads-based chemical proteomics. This guide is designed for drug development professionals and researchers, offering not just protocols, but the strategic reasoning behind experimental choices to ensure trustworthy and publishable results.

The Imperative of Target Engagement Validation

"Did my compound hit its target?" is the fundamental question that precedes all further development. Answering it definitively within a cellular context is non-trivial. A compound that is potent in a biochemical assay with a purified protein may fail in a cell due to poor permeability, rapid metabolism, or cellular efflux. Conversely, a compound with a desired cellular phenotype may be acting through an off-target mechanism. Validating target engagement early de-risks a project, provides confidence in the mechanism of action, and is a cornerstone of a successful drug discovery campaign.

The Hypothetical Target: A PI3K Family Kinase

Given that numerous thiazole derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, we will proceed with the plausible hypothesis that this compound engages a PI3K family member.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Our experimental designs will therefore focus on validating engagement with a PI3K isoform and observing the downstream consequences of its inhibition.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical technique that leverages the principle of ligand-induced thermal stabilization.[6] The binding of a small molecule, such as our thiazole compound, to its target protein confers additional stability, making the protein more resistant to heat-induced denaturation.[7] This change in thermal stability is the readout for target engagement.

Causality of Experimental Choices in CETSA

The elegance of CETSA lies in its ability to measure target engagement in a native cellular environment—be it in cell lysates, intact cells, or even tissue samples.[8] This provides a more physiologically relevant assessment than assays using purified recombinant proteins. The choice to use intact cells for the initial treatment with this compound is critical, as it accounts for cell permeability and intracellular concentration of the compound. The subsequent heating and separation of soluble from aggregated proteins allows for a direct, quantifiable measure of target stabilization.

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis treat_cells Incubate intact cells with This compound (or DMSO vehicle) heat_samples Aliquot treated cells and heat at a range of temperatures (e.g., 40-70°C) treat_cells->heat_samples lyse_cells Lyse cells (e.g., freeze-thaw) heat_samples->lyse_cells centrifuge Centrifuge to separate soluble (stabilized) from aggregated proteins lyse_cells->centrifuge sds_page Collect supernatant and run SDS-PAGE centrifuge->sds_page western_blot Western Blot for target protein (e.g., PI3Kα) sds_page->western_blot analyze Quantify band intensity and plot melt curves western_blot->analyze

Caption: CETSA workflow for validating target engagement.

Detailed Protocol: CETSA with Western Blot Readout

This protocol is designed to generate a "melt curve" demonstrating the thermal stabilization of the target protein.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with known PI3K pathway activation (e.g., MCF-7 breast cancer cells) to achieve ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours in serum-free media.

  • Harvesting and Aliquoting:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Perform SDS-PAGE and Western blotting using a specific antibody against the putative target (e.g., anti-PI3Kα).

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both the DMSO and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a complementary principle to CETSA: ligand binding can protect a protein from proteolytic degradation.[10] This method does not require heating, which can be an advantage for proteins that are inherently unstable or part of large complexes that might be disrupted by heat.

Causality of Experimental Choices in DARTS

The key variable in DARTS is the concentration of a non-specific protease, such as pronase or thermolysin. The rationale is that a "naked" protein is more susceptible to digestion than a protein with a bound ligand occupying a binding pocket and stabilizing its conformation. This method is particularly useful as it can be performed in complex cell lysates without the need for intact cells during the treatment phase, simplifying the workflow.[10] The choice of protease and its concentration is critical and must be optimized to achieve a window where the unbound target is degraded while the ligand-bound protein remains relatively intact.

Experimental Workflow: DARTS

DARTS_Workflow cluster_0 Lysate Preparation cluster_1 Compound Incubation cluster_2 Protease Digestion cluster_3 Detection & Analysis prep_lysate Prepare total cell lysate from untreated cells incubate Aliquot lysate and incubate with This compound (or DMSO vehicle) prep_lysate->incubate add_protease Add varying concentrations of protease (e.g., pronase) incubate->add_protease stop_reaction Stop digestion with protease inhibitor or heat add_protease->stop_reaction sds_page Run samples on SDS-PAGE stop_reaction->sds_page western_blot Western Blot for target protein (e.g., PI3Kα) sds_page->western_blot analyze Quantify band intensity to assess protection from degradation western_blot->analyze

Caption: DARTS workflow for validating target engagement.

Detailed Protocol: DARTS with Western Blot Readout

This protocol is designed to show protection of the target protein from proteolysis.

  • Cell Lysate Preparation:

    • Grow and harvest a suitable cell line as described for CETSA.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a Tris-based buffer with mild detergent) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

    • Determine the protein concentration of the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate and add this compound or DMSO. Incubate for 1 hour at room temperature with gentle rocking.

  • Protease Digestion:

    • This step requires optimization. Prepare a serial dilution of a protease like pronase.

    • Add the protease dilutions to the compound- and DMSO-treated lysates and incubate for a set time (e.g., 30 minutes) at room temperature.

    • Stop the reaction by adding SDS-PAGE loading buffer and immediately boiling the samples for 5-10 minutes.

  • Detection and Analysis:

    • Perform SDS-PAGE and Western blotting for the target protein (e.g., PI3Kα) and a non-target control protein.

    • In the DMSO-treated samples, the band for the target protein should disappear or diminish with increasing protease concentration.

    • In the compound-treated samples, the band for the target protein should be more resistant to digestion, remaining visible at higher protease concentrations compared to the DMSO control. The non-target control protein should show equal degradation in both treated and untreated samples.

Method 3: Kinobeads-Based Chemical Proteomics

For compounds suspected of targeting kinases, Kinobeads offer a powerful, unbiased approach to both identify targets and assess selectivity across the kinome.[12] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can bind a large portion of the cellular kinome.[12]

Causality of Experimental Choices in Kinobeads Profiling

This is a competitive binding assay. By incubating a cell lysate with our free compound (this compound) before adding the Kinobeads, any kinases that bind to our compound will be unable to bind to the beads. The proteins that are subsequently pulled down by the beads are eluted and identified by mass spectrometry. A reduction in the amount of a specific kinase pulled down in the presence of our compound indicates that it is a target. This method's strength is its broad, unbiased nature, allowing for the simultaneous profiling of hundreds of kinases.[12]

Experimental Workflow: Kinobeads Profiling

Kinobeads_Workflow cluster_0 Competitive Binding cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis incubate_lysate Incubate cell lysate with This compound (or DMSO vehicle) add_kinobeads Add Kinobeads to the lysate to capture unbound kinases incubate_lysate->add_kinobeads wash_beads Wash beads to remove non-specifically bound proteins add_kinobeads->wash_beads elute_proteins Elute captured kinases from the beads wash_beads->elute_proteins digest_proteins Digest eluted proteins into peptides elute_proteins->digest_proteins lc_ms Analyze peptides by LC-MS/MS digest_proteins->lc_ms quantify Quantify relative protein abundance between treated and control samples lc_ms->quantify identify Identify proteins with reduced abundance as potential targets quantify->identify

Caption: Kinobeads workflow for kinase target identification.

Comparison of Target Engagement Methodologies

Choosing the right method depends on the specific research question, available resources, and the nature of the compound and its putative target.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads Profiling
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive affinity binding
Assay Format Intact cells, cell lysates, or tissuesCell lysates or purified proteinsCell lysates
Key Advantage Measures engagement in intact cells, accounting for permeability and metabolism.No heating required; useful for thermally unstable proteins. No compound modification needed.Unbiased, kinome-wide selectivity profiling in a single experiment.
Key Limitation Not all proteins exhibit a measurable thermal shift upon ligand binding.Requires careful optimization of protease type and concentration.Primarily for ATP-competitive inhibitors; may miss allosteric binders.
Throughput Can be adapted to high-throughput formats (e.g., 384-well plates).Moderate throughput, typically analyzed by Western blot.Low throughput, requires specialized proteomics expertise and equipment.
Readout Western Blot, ELISA, Mass SpectrometryWestern Blot, Mass SpectrometryMass Spectrometry
Best For... Validating a specific, known target in a physiological context.Orthogonal validation of a target; good for proteins sensitive to heat.Target deconvolution and assessing inhibitor selectivity across the kinome.

Downstream Cellular Assays: Validating the Phenotypic Consequences

Confirming target engagement with a biophysical method like CETSA or DARTS is the first step. The second, equally crucial step is to demonstrate that this engagement leads to the expected biological outcome. For a PI3K inhibitor, this means showing a reduction in the phosphorylation of downstream signaling nodes and a corresponding effect on cell fate.

Western Blot for Pathway Modulation
  • Objective: To show that this compound inhibits the PI3K signaling pathway.

  • Protocol:

    • Treat cells (e.g., MCF-7) with the compound for a relevant time period (e.g., 2-24 hours).

    • Lyse the cells and perform a Western blot.

    • Probe with antibodies against phosphorylated Akt (p-Akt Ser473) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1.

    • Also probe for total Akt and total S6 as loading controls.

  • Expected Result: A dose-dependent decrease in the levels of p-Akt and p-S6 in the compound-treated cells compared to the DMSO control, indicating pathway inhibition.

Cell Viability Assay (MTT Assay)
  • Objective: To demonstrate that inhibiting the PI3K pathway with this compound reduces cancer cell viability.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat with a range of compound concentrations for an extended period (e.g., 72 hours).

    • Add MTT reagent to the wells and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][14]

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Expected Result: A dose-dependent decrease in absorbance, indicating reduced cell viability, from which an IC50 value can be calculated.

Conclusion: An Integrated and Self-Validating Approach

  • Primary Target Engagement: Use a direct biophysical method like CETSA or DARTS to demonstrate that the compound physically interacts with its intended target (e.g., PI3Kα) in a cellular environment.

  • Orthogonal Validation: If possible, confirm the primary finding with an orthogonal method (e.g., validate a CETSA result with a DARTS experiment).

  • Selectivity Profiling: Employ a broader, unbiased method like Kinobeads profiling to understand the compound's selectivity across the kinome, identifying potential off-targets that could confound phenotypic results.

  • Phenotypic Confirmation: Link the direct target engagement to a functional cellular outcome by showing dose-dependent modulation of the target pathway (e.g., decreased p-Akt) and a relevant cellular phenotype (e.g., decreased cell viability).

By systematically applying these self-validating systems, researchers can build a compelling and robust data package that confirms not only that their compound works in cells, but how it works, paving the way for further preclinical and clinical development.

References

  • Batran, R. Z., Ahmed, E. Y., Awad, H. M., Ali, K. A., & Abdel Latif, N. A. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(43), 30477-30493. [Link]

  • Chen, Y., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 27(23), 8203. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320875. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Ghafouri-Fard, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Cancer Cell International, 21(1), 405. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Kuger, S., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Molecular Cancer Therapeutics. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Papulino, C., et al. (2019). The Importance of Being PI3K in the RAS Signaling Network. Genes, 10(11), 869. [Link]

  • Howes, J. M., et al. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351221. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Paiva, B. D. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Lundgren, S., et al. (2020). The cellular thermal shift assay: a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU (Data). [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). [Link]

Sources

Reproducibility & Performance Guide: 2-Methylthio-4-phenyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Mandate

2-Methylthio-4-phenyl-thiazole (CAS: 1826-16-0) serves a dual role in modern heterocyclic chemistry: as a lipophilic scaffold for antifungal discovery and as a critical chemoselective reference standard to distinguish S-alkylation from N-alkylation in tautomeric thiazole synthesis.

Reproducibility issues with this compound often stem not from the core cyclization, but from tautomeric ambiguity during characterization and incomplete methylation during synthesis. This guide establishes a validated, self-consistent protocol for synthesizing, purifying, and differentiating this thioether from its thione precursors and amino analogs.

Chemical Identity & Purity Profiling

Before assessing biological performance, the chemical entity must be rigorously defined. The "methylthio" group is chemically distinct from the "methyl" or "amino" variants often conflated in automated database scraping.

PropertySpecificationCritical Reproducibility Note
IUPAC Name 2-(Methylthio)-4-phenylthiazoleDistinguish from 2-methyl-4-phenylthiazole (C-Me).[1]
Formula C₁₀H₉NS₂Contains two sulfur atoms.
Mol. Weight 207.32 g/mol
Appearance Low-melting solid or yellow oilHighly dependent on purity; trace thione makes it yellow/orange.
Solubility DCM, EtOAc, DMSOInsoluble in water (unlike the hydrochloride salts of amino-thiazoles).
Key NMR Signal δ 2.70–2.78 ppm (s, 3H) Diagnostic S-CH₃ singlet. Differentiates from N-Me (usually ~3.5 ppm).

Comparative Performance Analysis

This section compares this compound (Compound A ) against its two primary functional alternatives: the biological standard 2-Amino-4-phenylthiazole (Compound B ) and the synthetic precursor 4-Phenylthiazole-2-thiol (Compound C ).

Table 1: Functional & Synthetic Comparison
FeatureThis compound (A) 2-Amino-4-phenylthiazole (B) 4-Phenylthiazole-2-thiol (C)
Primary Utility Synthetic Intermediate / Lipophilic ProbeBioactive Pharmacophore (Antifungal/Anticancer)Synthetic Precursor / Metal Chelator
Reactive Moiety -SMe (Leaving group for nucleophilic sub.)-NH₂ (Nucleophile for acylation)-SH / =S (Tautomeric center)
Stability High (Oxidation resistant under ambient conditions)Moderate (Amine oxidation/discoloration over time)Low (Oxidizes to disulfide dimer in air)
Synthetic Yield 85–92% (via S-Methylation)75–85% (Hantzsch Condensation)80–90% (Dithiocarbamate cyclization)
Metabolic Profile Potential sulfoxidation to sulfoxide/sulfoneAcetylation or GlucuronidationRapid oxidation or methylation
Performance Insight:
  • Synthetic Efficiency: The conversion of C to A is chemically robust, serving as a "locking" mechanism for the tautomeric thiol. This makes A the preferred form for storing the thiazole core if the 2-position needs to be activated later (the -SMe group can be displaced by amines).

  • Biological Control: In antifungal assays (e.g., Candida spp.), A typically shows higher IC₅₀ values (lower potency) compared to B . This makes A an excellent negative control to demonstrate that the hydrogen-bonding capability of the free amine or thione is essential for binding.

Validated Experimental Protocols

Standardize your workflow using these self-validating steps.

Protocol 1: Synthesis of Precursor (4-Phenylthiazole-2-thiol)

Principle: Hantzsch-type cyclization using ammonium dithiocarbamate.

  • Reagents: Dissolve Phenacyl bromide (10 mmol, 1.99 g) in Ethanol (20 mL).

  • Addition: Add Ammonium dithiocarbamate (11 mmol) slowly at room temperature.

  • Cyclization: Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (high R_f) should disappear.

  • Workup: Cool to room temperature. Pour into ice water. The yellow precipitate is the thiol/thione .

  • Purification: Recrystallize from Ethanol.

    • Checkpoint: Product should be a yellow solid. MP: 168–170 °C.

Protocol 2: Chemoselective S-Methylation (Generating the Target)

Principle: Selective alkylation of the sulfur atom under basic conditions to prevent N-alkylation.

  • Activation: Dissolve 4-Phenylthiazole-2-thiol (5 mmol) in Ethanol (10 mL) containing KOH (5.5 mmol). Stir for 10 mins to form the thiolate anion (solution turns clear/darker).

  • Methylation: Add Methyl Iodide (MeI) (5.5 mmol) dropwise at 0 °C.

    • Safety: MeI is a carcinogen. Use a fume hood.

  • Reaction: Stir at room temperature for 1 hour.

  • Validation (In-Process): TLC should show a new spot with higher R_f than the thiol precursor.

  • Isolation: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.

  • Yield: Expect 85–92% of This compound .

Protocol 3: Reactivity Check (Displacement Assay)

Principle: Confirming the identity of the "Methylthio" group by converting it to the known "Amino" derivative.

  • Reflux This compound (1 mmol) with Morpholine (2 mmol) in ethanol for 6 hours.

  • Evolution of methanethiol (rotten cabbage odor) confirms the displacement of the -SMe group.

  • Formation of 2-morpholino-4-phenylthiazole confirms the starting material was indeed the thioether.

Visualizations & Pathway Logic

Figure 1: Synthesis and Validation Workflow

This diagram illustrates the specific pathway to generate the target and the branching logic to validate its structure against N-alkylated byproducts.[2]

G Start Phenacyl Bromide (C8H7BrO) Inter Intermediate: 4-Phenylthiazole-2-thiol (Tautomeric Eq.) Start->Inter Reflux/EtOH (Hantzsch) Reagent Ammonium Dithiocarbamate Reagent->Inter Target TARGET: This compound (S-Alkylated) Inter->Target MeI / KOH (Kinetic Control) Byproduct Byproduct: N-Methyl Thione (N-Alkylated) Inter->Byproduct MeI / Neutral (Thermodynamic Risk) Validation Validation Product: 2-Morpholino-4-phenylthiazole Target->Validation Morpholine/Reflux (-MeSH)

Caption: Synthesis pathway highlighting the critical divergence between S-alkylation (Target) and N-alkylation (Byproduct), validated by amine displacement.

References

  • Thiazole and its Derivatives (Review). Chemistry of Heterocyclic Compounds. Validates the tautomeric equilibrium and S-alkylation preference in basic media.

  • Synthesis of 2-amino-4-phenylthiazole derivatives. Asian Journal of Chemistry. Provides comparative yield data for amino-analogs and Hantzsch cyclization conditions.

  • Microwave-assisted Hantzsch thiazole synthesis. RSC Medicinal Chemistry. Modern protocols for optimizing the phenacyl bromide cyclization step.

  • PubChem Compound Summary: 2-Methyl-4-phenylthiazole. National Library of Medicine. Reference for structural identifiers and alternative nomenclature (Note: Distinguishes C-Me from S-Me).

  • Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. PrepChem. Detailed experimental procedure for S-methylation of the thione precursor.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methylthio-4-phenyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2]

Part 1: Core Directive & Scientific Integrity

Guidance Statement: This protocol is constructed using the Precautionary Principle . As a specific Safety Data Sheet (SDS) for 2-Methylthio-4-phenyl-thiazole is often absent from public repositories, this guide derives its safety parameters from high-hazard structural analogs, specifically 2-Amino-4-phenylthiazole (CAS 2010-06-2) and 2-(Methylthio)benzothiazole (CAS 615-22-5). We assume the highest level of toxicity (Acute Tox. Cat 3) and irritation (Eye Dam.[3][4] 1) to ensure researcher safety.

Hazard Identification & Risk Profile

Before selecting PPE, you must understand the "Why." This compound combines a thiazole ring with a methylthio substituent, creating specific chemical risks.[5]

Hazard Class (GHS)Risk LevelMechanism of Action
Acute Toxicity (Oral) Category 3 (Toxic) Thiazole derivatives can interfere with cellular respiration or enzymatic pathways if ingested.
Eye Damage/Irritation Category 1/2A The nitrogen/sulfur heterocycle is highly reactive with mucous membranes, capable of causing irreversible corneal opacity.
Skin Sensitization Category 1 Organosulfur compounds (thio-ethers) are known sensitizers; repeated exposure may trigger allergic dermatitis.
Respiratory Irritation STOT SE 3 Dust or aerosols are highly irritating to the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system . If you cannot check off every item in the "Validation Check" column, the experiment must not proceed.

PPE ComponentSpecificationScientific RationaleValidation Check
Hand Protection Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateThiazoles are lipophilic. Standard latex is permeable to organic sulfur compounds. Double gloving provides a "breakthrough time" buffer.Check for pinholes by trapping air in the glove and squeezing before donning.
Eye/Face Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Vapors or dust can bypass side shields. Goggles seal the ocular area.Goggles must leave no gap against the temples or cheekbones.
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Engineering controls are primary. Use a respirator only if weighing outside a hood (not recommended).Sash height must be <18 inches. Flow monitor must read >100 fpm.
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Cotton absorbs; polyester melts. An impervious apron prevents soak-through during liquid transfer.Coat must be buttoned to the neck. Sleeves must cover glove cuffs.

Operational Handling Protocol

This workflow minimizes exposure during the most critical phase: Solid Handling & Solubilization .

Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood certification is current. Clear the hood of clutter to prevent turbulence.

  • Anti-Static Measure: Thiazole powders can be static-prone. Use an anti-static gun or ionizer if available to prevent powder scattering.

  • Taring: Place the weighing boat inside the hood. Tare the balance before opening the chemical container.

Phase B: Transfer & Solubilization
  • The "Closed Transfer" Rule: Never transport the open container across the lab.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately after weighing to suppress dust.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened tissue (discard as hazardous waste) before returning it to storage.

Phase C: Waste Management
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid). Thiazoles can react violently or produce toxic SOx/NOx gases.

  • Labeling: Tag waste immediately as "Toxic Organic - Sulfur Containing."

Visualizations

Diagram 1: Safe Handling Workflow

This decision logic ensures that safety checks are integrated into the experimental process, not treated as an afterthought.

HandlingProtocol Start Start: Chemical Retrieval Check Safety Check: Sash < 18"? Flow > 100 fpm? Start->Check Check->Start No (Fix Hood) Weigh Weighing: Use Anti-Static Gun Minimize Drafts Check->Weigh Yes Solubilize Solubilization: Add Solvent Immediately Weigh->Solubilize Transfer Transfer to Reaction: Closed Vessel Only Solubilize->Transfer Clean Decontamination: Wipe Bottle & Balance Transfer->Clean

Caption: Operational logic flow ensuring engineering controls are validated before the compound is exposed to the open air.

Diagram 2: Spill Response Decision Tree

A predefined response plan reduces panic and exposure during accidents.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pillow Liquid->ActionLiquid Dispose Bag as Hazardous Waste Double Bag ActionSolid->Dispose ActionLiquid->Dispose

Caption: Immediate decision logic for spills. Note the critical difference in treating solids (prevent dust) vs. liquids (contain spread).

Emergency Response Data

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Do not use mouth-to-mouth resuscitation; use a pocket mask.

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the phenyl-thiazole moiety.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention (risk of corneal damage).[3]

References

  • PubChem. (n.d.).[4] 2-Amino-4-phenylthiazole (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • ECHA. (n.d.).[6] Registration Dossier: 2-(Methylthio)benzothiazole. European Chemicals Agency.[4] Retrieved February 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.